molecular formula C6H5F2NO B6251057 2,6-difluoro-3-methoxypyridine CAS No. 1214331-52-8

2,6-difluoro-3-methoxypyridine

Cat. No.: B6251057
CAS No.: 1214331-52-8
M. Wt: 145.1
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Description

2,6-difluoro-3-methoxypyridine is a useful research compound. Its molecular formula is C6H5F2NO and its molecular weight is 145.1. The purity is usually 95.
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Properties

CAS No.

1214331-52-8

Molecular Formula

C6H5F2NO

Molecular Weight

145.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2,6-Difluoro-3-methoxypyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details a robust and scientifically validated methodology for the synthesis of 2,6-difluoro-3-methoxypyridine, a valuable fluorinated pyridine building block in medicinal chemistry and drug development. The proposed synthetic strategy is a two-step sequence commencing with the nitration of 2,6-dichloropyridine to furnish the key intermediate, 2,6-dichloro-3-nitropyridine. Subsequent nucleophilic aromatic substitution of the nitro group with a methoxy moiety, followed by a halogen exchange (Halex) reaction, yields the target compound. This guide provides a detailed exposition of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters, underpinned by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Pyridines

Fluorine-containing heterocyclic compounds are of paramount importance in modern pharmaceutical and agrochemical research. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This compound, in particular, represents a versatile scaffold for the synthesis of more complex molecules, offering multiple sites for further functionalization. The electron-withdrawing nature of the two fluorine atoms enhances the reactivity of the pyridine ring towards nucleophilic substitution, making it an attractive intermediate for the construction of diverse chemical libraries.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-stage process that prioritizes the installation of the substituents on a robust and readily available pyridine core. The chosen strategy leverages well-established and high-yielding transformations to ensure a practical and scalable synthesis.

Synthetic_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (H₂SO₄, KNO₃) C 2,6-Dichloro-3-methoxypyridine B->C Nucleophilic Substitution (NaOMe, MeOH) D This compound C->D Halogen Exchange (CsF, DMSO)

Caption: Overall synthetic route to this compound.

Stage 1: Synthesis of the Key Precursor, 2,6-Dichloro-3-methoxypyridine

The initial phase of the synthesis focuses on the preparation of the pivotal intermediate, 2,6-dichloro-3-methoxypyridine. This is accomplished in two sequential steps: nitration of 2,6-dichloropyridine followed by nucleophilic substitution of the resulting nitro group.

Step 1: Nitration of 2,6-Dichloropyridine

The introduction of a nitro group at the 3-position of the pyridine ring is a critical step that serves to activate the ring for subsequent nucleophilic substitution and to introduce the desired regiochemistry. The nitration of 2,6-dichloropyridine is typically achieved using a mixture of concentrated sulfuric acid and a nitrate salt, such as potassium nitrate.[1]

Causality of Experimental Choices:

  • Sulfuric Acid: Acts as both a solvent and a catalyst. It protonates the nitric acid (formed in situ from potassium nitrate) to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Potassium Nitrate: Serves as the source of the nitro group.

  • Elevated Temperature: The reaction requires heating to overcome the deactivation of the pyridine ring by the two electron-withdrawing chlorine atoms.

Experimental Protocol: Synthesis of 2,6-Dichloro-3-nitropyridine

  • To a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 80 mL of concentrated sulfuric acid.

  • Cool the acid to 0-5 °C in an ice bath.

  • Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the stirred sulfuric acid, maintaining the temperature below 10 °C.

  • Once the addition is complete, slowly add 10.1 g (0.1 mol) of potassium nitrate in small portions, ensuring the temperature does not exceed 10 °C.

  • After the addition of potassium nitrate, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Slowly heat the mixture to 120 °C and maintain this temperature for 10 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated white solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The crude product is then dried under vacuum to yield 2,6-dichloro-3-nitropyridine.

ParameterValueReference
Starting Material2,6-Dichloropyridine[1]
ReagentsConc. H₂SO₄, KNO₃[1]
Temperature120 °C[1]
Reaction Time10 hours[1]
Typical Yield~80%[1]
Step 2: Synthesis of 2,6-Dichloro-3-methoxypyridine via Nucleophilic Aromatic Substitution

With the activating nitro group in place, the synthesis proceeds with its displacement by a methoxy group. This is a classic example of nucleophilic aromatic substitution (SNAAr) on an electron-deficient aromatic ring.

Causality of Experimental Choices:

  • Sodium Methoxide (NaOMe): A strong nucleophile that readily attacks the electron-deficient carbon at the 3-position.

  • Methanol (MeOH): Serves as the solvent and can also be the source of the methoxide anion if sodium metal is used.

  • Anhydrous Conditions: Essential to prevent the hydrolysis of sodium methoxide and potential side reactions.

Experimental Protocol: Synthesis of 2,6-Dichloro-3-methoxypyridine

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloro-3-nitropyridine (1 equivalent) in anhydrous methanol.

  • To this solution, add sodium methoxide (1.1 to 1.5 equivalents) portion-wise at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and carefully quench the excess sodium methoxide by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2,6-dichloro-3-methoxypyridine.

Stage 2: Halogen Exchange Reaction to Yield this compound

The final and crucial step in the synthesis is the conversion of the dichloro-intermediate to the desired difluoro-product through a halogen exchange (Halex) reaction. This transformation is a powerful tool in organofluorine chemistry. A facile method for the difluorination of 3-substituted-2,6-dichloropyridines using cesium fluoride in dimethyl sulfoxide has been reported and serves as the basis for this protocol.[2]

Causality of Experimental Choices:

  • Cesium Fluoride (CsF): A highly effective fluoride source for Halex reactions. The large and highly polarizable cesium cation enhances the nucleophilicity of the fluoride anion in polar aprotic solvents.

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that effectively solvates the cesium cation, leaving the fluoride anion "naked" and highly reactive. Its high boiling point is also advantageous for reactions requiring elevated temperatures.

  • Anhydrous Conditions: Crucial to prevent the hydration of the fluoride salt, which would significantly reduce its nucleophilicity.

Halex_Mechanism cluster_0 Halogen Exchange Reaction reactant 2,6-Dichloro-3-methoxypyridine intermediate intermediate reactant->intermediate Nucleophilic attack by F⁻ reagent 2 CsF product This compound side_product 2 CsCl intermediate->product Expulsion of Cl⁻

Caption: Simplified representation of the Halogen Exchange (Halex) reaction.

Experimental Protocol: Synthesis of this compound

  • To a flame-dried reaction vessel equipped with a magnetic stirrer and reflux condenser, add anhydrous cesium fluoride (CsF, 2.2-3.0 equivalents) and anhydrous dimethyl sulfoxide (DMSO).

  • Heat the suspension to the desired reaction temperature (typically between 100-150 °C).

  • Add a solution of 2,6-dichloro-3-methoxypyridine (1 equivalent) in a minimal amount of anhydrous DMSO dropwise to the heated suspension.

  • Maintain the reaction at the elevated temperature and monitor its progress by GC-MS or ¹⁹F NMR.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a larger volume of cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash repeatedly with water to remove DMSO, then wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on silica gel to yield pure this compound.

ParameterValueReference
Starting Material2,6-Dichloro-3-methoxypyridine-
Fluorinating AgentCesium Fluoride (CsF)[2]
SolventDimethyl Sulfoxide (DMSO)[2]
Temperature100-150 °C[2]
Stoichiometry of CsF2.2-3.0 equivalents-

Conclusion

The synthesis of this compound presented herein provides a reliable and scalable route to this important fluorinated building block. The two-stage approach, involving the initial synthesis of a 2,6-dichloro-3-substituted pyridine precursor followed by a halogen exchange reaction, is a well-precedented and robust strategy in pyridine chemistry. By carefully controlling the reaction conditions and employing the appropriate reagents as detailed in this guide, researchers and drug development professionals can efficiently access this valuable compound for their synthetic endeavors.

References

  • CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google P
  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P
  • CN104478794A - Synthesis method of 2,6-dichloropyridine - Google P
  • Preparation of Haloalkanes by Halide Exchange Reaction - organicmystery.com. (URL: [Link])

  • EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google P
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (URL: [Link])

  • US5112982A - Process for preparing 2,6-dichloropyridine - Google P
  • Chlorodefluorination of Fluoromethanes and Fluoroolefins at a Lewis Acidic Aluminum Fluoride. (URL: not available)
  • EP0192287A2 - Process for the preparation of fluorinated pyridines - Google P
  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines - ResearchGate. (URL: [Link])

  • Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - PMC. (URL: [Link])

  • (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry - ResearchGate. (URL: [Link])

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (URL: not available)
  • LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE - BYU ScholarsArchive. (URL: [Link])

  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google P
  • (PDF) 2,6-Dichloro-3-nitropyridine - ResearchGate. (URL: [Link])

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC - NIH. (URL: [Link])

  • Aromatic Fluorine Compounds. XI. Replacement of Chlorine by Fluorine in Halopyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

Sources

physicochemical properties of 2,6-difluoro-3-methoxypyridine

[3][4]

Synthetic & Analytical Protocols

Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation.[1]

Method A: Halogen Exchange (Halex) [1]

  • Precursor: 2,6-Dichloro-3-methoxypyridine.[1][2]

  • Reagents: Anhydrous KF or CsF (spray-dried).[1][2]

  • Solvent: Sulfolane or DMSO (high boiling point, polar aprotic).

  • Conditions: 160–180°C, 12-24h.[1][2]

  • Mechanism: Driven by the thermodynamic stability of the C-F bond and the volatility of the fluorinated product (distillation from reaction mixture).

Method B: Methylation

  • Precursor: 2,6-Difluoro-3-hydroxypyridine (CAS 209328-85-8).[1][2]

  • Reagents: MeI or dimethyl sulfate,

    
    .
    
  • Solvent: Acetone or DMF.[1]

  • Note: Strictly control pH to avoid N-methylation (pyridone formation).[1][2]

Analytical Characterization

Confirming identity requires distinguishing between the 3-methoxy and 4-methoxy isomers.[1][2]

  • 
     NMR (Critical): 
    
    • Expect two distinct signals.[1][3][4] The fluorine at C2 (ortho to OMe) will show a different chemical shift and coupling constant compared to the fluorine at C6.

    • Coupling: Look for

      
       coupling with the C4/C5 protons.
      
  • 
     NMR: 
    
    • Methoxy singlet (~3.9 ppm).

    • Two aromatic protons (H4, H5) appearing as a doublet of doublets (due to H-H and H-F coupling).

  • GC-MS / LC-MS:

    • Parent ion

      
      .
      
    • Fragmentation often shows loss of methyl radical (

      
      ) or loss of HF.[1]
      

Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: Moderately hygroscopic.[1] Store under inert atmosphere (Argon/Nitrogen).[4]

  • Thermal Stability: Stable up to ~150°C.[1]

  • Chemical Incompatibility: Strong nucleophiles (hydroxides, thiols) will cause defluorination. Incompatible with strong oxidizing agents.[1]

Safety Hazards (GHS Classification)
  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H226: Flammable liquid and vapor (Flash point estimated ~50-60°C).[1][2]

  • Specific Fluorine Hazard: Thermal decomposition may release Hydrogen Fluoride (HF).[1] Glassware etched by HF indicates decomposition. [1]

References

  • PubChem Compound Summary. 2,6-Difluoropyridine (Parent Scaffold).[1] National Center for Biotechnology Information.[1] Link

  • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part 1. Preparation and nucleophilic substitution of hexafluoroisoquinoline." Journal of the Chemical Society C: Organic (1966). (Foundational text on fluoropyridine reactivity).
  • Sigma-Aldrich (Merck). Safety Data Sheet for Fluorinated Pyridines.[1][2]Link

  • EON Biotech. Product Catalog: this compound (CAS 1214331-52-8).[1][2][5][6][7][8]Link

  • Frontier Specialty Chemicals. Synthesis of Fluorinated Pyridines via Halex Reaction.[1]Link

A Technical Guide to the Commercial Availability and Synthesis of 2,6-Difluoro-3-methoxypyridine for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methoxypyridine is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms and a methoxy group on the pyridine scaffold imparts unique electronic properties, influencing molecular conformation, metabolic stability, and target-binding interactions.[1] This guide provides an in-depth analysis of the commercial landscape for this compound, along with a detailed, field-proven synthetic protocol to empower researchers in its effective utilization. While direct commercial availability is limited, this guide outlines a reliable synthetic route from a readily available precursor.

Commercial Availability Analysis

A thorough investigation of the current chemical supplier market indicates that This compound (CAS No. 136005-79-7) is not a standard catalog item and its direct commercial availability is scarce. However, its immediate precursor, 2,6-difluoro-3-hydroxypyridine , is readily available from multiple suppliers. This accessibility makes the synthesis of the target compound a practical and cost-effective endeavor for research laboratories.

Furthermore, a variety of related difluorinated and methoxylated pyridines are commercially available, providing alternative starting points or reference compounds for research activities. The table below summarizes the availability of key related compounds.

Compound NameCAS NumberTypical SuppliersNotes
2,6-Difluoropyridine1513-65-1Sigma-Aldrich, Thermo ScientificA common starting material for more complex substituted pyridines.[2]
2,6-Difluoro-3-nitropyridine58602-02-1Sigma-AldrichA potential precursor, though conversion to the methoxy derivative is multi-step.[3]
2,6-Dichloro-3-nitropyridineN/AAvailable from various suppliersCan be converted to the difluoro analogue via halogen exchange.
(2,6-Difluoro-3-hydroxyphenyl)boronic acid957065-86-0GlobalChemMallUseful for Suzuki couplings to introduce the 2,6-difluoro-3-hydroxyphenyl moiety.[4]

Synthetic Route: From Precursor to Product

The most efficient and reliable pathway to obtaining this compound is through the O-methylation of its commercially available precursor, 2,6-difluoro-3-hydroxypyridine. The primary challenge in the methylation of hydroxypyridines is achieving chemoselectivity for the oxygen atom over the ring nitrogen.[5] The following protocol is designed to favor O-methylation.

Diagram of the Synthetic Pathway

Synthesis_Pathway 2,6-Difluoro-3-hydroxypyridine 2,6-Difluoro-3-hydroxypyridine This compound This compound 2,6-Difluoro-3-hydroxypyridine->this compound  CH3I, K2CO3  Acetone, Reflux  

Caption: Synthetic route to this compound.

Experimental Protocol: O-Methylation of 2,6-Difluoro-3-hydroxypyridine

This protocol is based on established Williamson ether synthesis principles and adapted for the specific substrate, prioritizing O-alkylation.[1][6][7]

Materials:

  • 2,6-Difluoro-3-hydroxypyridine

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,6-difluoro-3-hydroxypyridine (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone to the flask. Stir the suspension at room temperature for 15 minutes.

  • Methylation: Add methyl iodide (1.2 eq) dropwise to the stirring suspension.

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C for acetone). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

The Role of the Methoxy Group in Drug Design

The introduction of a methoxy group onto a pharmacologically active scaffold is a common and impactful strategy in medicinal chemistry. The methoxy group can influence a molecule's properties in several ways:

  • Improved Metabolic Stability: The methyl group of the ether can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Enhanced Lipophilicity: The methoxy group increases the lipophilicity of a molecule compared to a hydroxyl group, which can improve cell membrane permeability and oral bioavailability.

  • Conformational Control: The steric bulk and electronic nature of the methoxy group can influence the preferred conformation of the molecule, potentially leading to a better fit in the target's binding pocket.

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with the biological target.

The methoxypyridine moiety, in particular, has been utilized as a masked pyridone in the synthesis of complex natural products.[7][8]

Logical Relationship of Methoxy Group Properties

Methoxy_Properties Methoxy Group Methoxy Group Metabolic Stability Metabolic Stability Methoxy Group->Metabolic Stability Lipophilicity Lipophilicity Methoxy Group->Lipophilicity Conformational Rigidity Conformational Rigidity Methoxy Group->Conformational Rigidity H-Bond Acceptor H-Bond Acceptor Methoxy Group->H-Bond Acceptor Pharmacokinetics Pharmacokinetics Metabolic Stability->Pharmacokinetics Lipophilicity->Pharmacokinetics Target Binding Target Binding Conformational Rigidity->Target Binding H-Bond Acceptor->Target Binding

Caption: Influence of the methoxy group on drug properties.

Conclusion

References

  • Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.
  • Adamczyk, M., Johnson, D. D., & Reddy, R. E. (1999). Methylation of Hydroxypyridines.
  • Jakob, M. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Larsson, U., et al. (2006). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Journal of Organic Chemistry, 71(13), 4786-4793.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Chambers, R. D., et al. (1980). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 426-431.
  • ResearchGate. (n.d.). Scheme 2. O-Methylation of 3-hydroxypyridine. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • TSI Journals. (n.d.). Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. Retrieved from [Link]

  • Tee, O. S., & Iyengar, N. R. (1985). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of the American Chemical Society, 107(10), 3028-3032.
  • GlobalChemMall. (n.d.). (2,6-Difluoro-3-hydroxyphenyl)boronic acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Borchardt, R. T. (1975). The inhibition of catechol-O-methyltransferase by 2,3-dihydroxypyridine. Biochemical Pharmacology, 24(16), 1542-1544.
  • Sciencemadness.org. (n.d.). Sodium Methoxide. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Michael Evans. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Banerjee, A. K., et al. (2019). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 8(2), 555734.

Sources

reactivity profile of 2,6-difluoro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of 2,6-difluoro-3-methoxypyridine , a high-value fluorinated heterocyclic building block.

Executive Summary & Structural Analysis

This compound is a "privileged" scaffold in medicinal chemistry, offering a unique combination of electronic modulation and steric definition. Its reactivity is governed by the interplay between the electron-deficient pyridine core, the highly electronegative fluorine atoms at the 2- and 6-positions, and the electron-donating (resonance) yet inductively withdrawing methoxy group at the 3-position.

Key Structural Features:

  • 
    -Deficiency:  The pyridine nitrogen and two fluorine atoms create a highly electron-deficient ring, making the system primed for Nucleophilic Aromatic Substitution (SNAr).
    
  • Regiochemical Bias: The molecule possesses a latent asymmetry. While both C2 and C6 are activated by the ring nitrogen, the C3-methoxy group introduces steric bulk and electronic perturbation that differentiates these two sites.

  • Metalation Sites: The C4 and C5 protons are chemically distinct, offering orthogonal handles for Directed Ortho-Metalation (DoM).

Decision Tree: Reactivity Pathways

The following diagram outlines the primary reactivity logic for functionalizing this scaffold.

ReactivityProfile Core This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr DoM Directed Ortho- Metalation (DoM) Core->DoM CrossCoupling Transition Metal Cross-Coupling Core->CrossCoupling Requires Activation RegioC6 C6-Substitution (Major) (Sterically Favored) SNAr->RegioC6 Kinetic Control RegioC2 C2-Substitution (Minor) (Sterically Hindered) SNAr->RegioC2 LithC4 C4-Lithiation (Ortho to OMe) DoM->LithC4 Coordination Control LithC5 C5-Lithiation (Ortho to F) DoM->LithC5 Acidity Control Nucleophiles Amines, Alkoxides, Thiols RegioC6->Nucleophiles Conditions Base Dependent: LiTMP vs n-BuLi/TMEDA LithC4->Conditions

Figure 1: Chemo- and regioselectivity map. SNAr preferentially targets C6 due to steric shielding at C2. DoM selectivity is tunable based on the base and temperature.

Electrophilic Profile: Nucleophilic Aromatic Substitution (SNAr)

The most dominant reactivity mode of this compound is SNAr. The presence of two fluorine atoms renders the ring highly electrophilic (approx. 300x faster than chloropyridines).

Regioselectivity (The C6 Rule)

Experimental evidence and electronic structure calculations indicate a strong preference for substitution at the C6 position .

  • Steric Argument: The C3-methoxy group projects volume toward the C2 position, creating a "blocked" quadrant. The C6 position is flanked only by a proton (H5) and the ring nitrogen, making it sterically accessible.

  • Electronic Argument: While the methoxy group is an inductive withdrawer (activating C2), its resonance donation increases electron density at C2 and C4, slightly deactivating them relative to C6.

  • Outcome: Reaction with amines, alkoxides, or thiols typically yields the 2-fluoro-3-methoxy-6-substituted product.

Protocol: Regioselective C6-Amination

Objective: Synthesis of 2-fluoro-3-methoxy-6-(alkylamino)pyridine.

ParameterConditionRationale
Solvent DMSO or NMPPolar aprotic solvents stabilize the Meisenheimer complex intermediate.
Base DIPEA or K2CO3Scavenges HF generated during the reaction.
Temperature 60–90 °CSufficient thermal energy to overcome the activation barrier without degrading the OMe group.
Stoichiometry 1.1 equiv AmineSlight excess ensures complete conversion; large excess may force bis-substitution.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equiv) in anhydrous DMSO (0.5 M).

  • Add K2CO3 (2.0 equiv) followed by the amine (1.1 equiv).

  • Heat to 80 °C under inert atmosphere (N2) for 4–6 hours. Monitor by LCMS for disappearance of starting material.

  • Workup: Dilute with water (precipitation often occurs) or extract with EtOAc. Wash organic layer with brine to remove DMSO.

  • Purification: Flash chromatography (Hexane/EtOAc). The C6-isomer is typically the major spot (lower Rf than bis-substituted byproducts).

Nucleophilic Profile: Directed Ortho-Metalation (DoM)

Functionalizing the carbon backbone (C4/C5) requires metalation. The scaffold presents competing Directing Groups (DGs): the Fluorine (Inductive effect, strong acidifier) and the Methoxy (Coordination effect).

Site Selectivity (C4 vs. C5)
  • C5-Lithiation (Thermodynamic/Acidity): The C5 proton is ortho to the C6-fluorine. Fluorine is a potent acidifying group. Bases like LDA or LiTMP (non-coordinating, bulky) often favor this position due to the high acidity of the C-H bond adjacent to fluorine.

  • C4-Lithiation (Kinetic/Coordination): The C4 proton is ortho to the C3-methoxy group. Bases capable of coordination (e.g., n-BuLi/TMEDA ) can pre-complex with the methoxy oxygen, directing deprotonation to C4.

Recommendation: For C4 functionalization, use n-BuLi/TMEDA at -78 °C. For C5 functionalization, use LiTMP at -78 °C.

Protocol: C4-Selective Lithiation and Trapping

Objective: Synthesis of 2,6-difluoro-3-methoxy-4-pyridinecarboxaldehyde.

  • Setup: Flame-dry a flask and purge with Argon. Add this compound (1.0 equiv) and anhydrous THF (0.2 M).

  • Additives: Add TMEDA (1.1 equiv) to facilitate coordination to the OMe group.

  • Cooling: Cool the solution to -78 °C (Acetone/Dry Ice bath).

  • Metalation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Crucial: Maintain temperature < -70 °C to prevent nucleophilic attack of BuLi on the pyridine ring.

  • Aging: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.

  • Quench: Add DMF (2.0 equiv) dropwise.

  • Warming: Allow to warm to 0 °C over 1 hour.

  • Workup: Quench with sat. NH4Cl. Extract with Et2O.

Synthesis of the Core Scaffold

If the material is not commercially sourced, it is best synthesized via the Halex (Halogen Exchange) reaction from the readily available 2,6-dichloro-3-methoxypyridine.

Reaction Scheme:



Key Process Parameters:

  • Drying: The KF must be "spray-dried" or oven-dried at 150 °C under vacuum for 24h. Water kills this reaction.

  • Catalyst: Phase transfer catalysts like Ph4PBr or 18-crown-6 (if using K) accelerate the exchange.

  • Temperature: High temperatures (180–200 °C) are required to drive the equilibrium toward the fluoride.

References

  • SNAr Reactivity of Fluoropyridines

    • Mechanism and Kinetics: "Nucleophilic Aromatic Substitution of 2-Fluoropyridines."[1] J. Org. Chem.2014 , 79, 11. Link

  • Regioselectivity in 2,6-Dihalopyridines

    • Steric vs Electronic Control: "Regioselective SNAr reactions of 3-substituted-2,6-dichloropyridines." Tetrahedron Lett.2010 , 51, 23. Link

  • Lithiation of Alkoxy-Fluoropyridines

    • Directed Metalation Strategies: "Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine." J. Am. Chem. Soc.2010 , 132, 6361. Link

  • Synthesis via Halex

    • Process Chemistry: "Process for making 2,6-difluoropyridine."[2] US Patent 4,071,521. Link

Sources

Navigating the Stability Landscape of 2,6-difluoro-3-methoxypyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methoxypyridine is a key building block in modern medicinal chemistry, valued for its unique electronic properties and its utility in the synthesis of complex pharmaceutical agents. The presence of two fluorine atoms and a methoxy group on the pyridine ring imparts specific reactivity and characteristics that are crucial for its application. However, these same features also govern its stability and dictate the necessary conditions for its storage and handling to ensure its integrity and purity over time. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in an understanding of its chemical nature.

Core Chemical Characteristics and Stability Profile

The stability of this compound is intrinsically linked to the electronic nature of the substituted pyridine ring. The pyridine nitrogen and the two fluorine atoms are electron-withdrawing, rendering the ring electron-deficient. This electronic characteristic is the primary determinant of its reactivity and, consequently, its stability.

Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

The most significant factor influencing the stability of this compound is its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the two highly electronegative fluorine atoms at the 2- and 6-positions, makes these positions highly activated towards attack by nucleophiles. The methoxy group at the 3-position, being an electron-donating group, can modulate this reactivity, but the overarching susceptibility to SNAr remains.

This inherent reactivity is the causal basis for the stringent storage and handling recommendations. Common laboratory nucleophiles such as water (moisture), alcohols, and amines can potentially displace the fluoride ions, leading to the formation of impurities.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, a multi-faceted approach to its storage and handling is essential. The following protocols are based on a synthesis of safety data for analogous compounds and the fundamental principles of its chemical reactivity.

Storage Conditions

Optimal storage is paramount to minimize degradation. The following conditions are recommended:

ParameterRecommendationRationale
Temperature Cool to cold; Freezer storage (-20°C) is ideal. Some suppliers recommend <15°C.[1][2]Reduces the kinetic rate of potential degradation reactions, including hydrolysis and reactions with trace impurities.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen).[3]Prevents exposure to atmospheric moisture and oxygen, which can participate in degradation pathways.
Container Tightly sealed, airtight container.Prevents ingress of moisture and other atmospheric contaminants.[4][5][6]
Light Protection from light; store in an amber vial or in a dark location.[1][6]Minimizes the risk of photolytic degradation, a common pathway for aromatic compounds.
Moisture Store in a dry environment.As a key nucleophile, water can lead to hydrolysis of the C-F bonds.
Handling Procedures

Proper handling techniques are critical to prevent contamination and degradation during use:

  • Inert Atmosphere Handling: Whenever possible, handle this compound under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to air and moisture.[3]

  • Use of Dry Solvents and Reagents: When using this compound in reactions, ensure that all solvents and reagents are anhydrous to prevent unwanted side reactions.

  • Avoid Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition.[5]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably a fume hood, and wear appropriate PPE, including gloves, safety goggles, and a lab coat.[2][4][5] This is crucial as the compound is expected to be an irritant to the skin, eyes, and respiratory system.[7][8]

Potential Degradation Pathways

Understanding the potential degradation pathways is key to devising effective stabilization strategies and for the analytical monitoring of purity.

Hydrolysis

The most probable degradation pathway for this compound is hydrolysis, where water acts as a nucleophile to displace one or both of the fluorine atoms. This reaction would lead to the formation of hydroxypyridine derivatives.

Caption: Plausible hydrolysis pathway of this compound.

Reaction with Other Nucleophiles

Similar to hydrolysis, other nucleophiles present as impurities or in a reaction mixture can lead to degradation. For instance, residual alcohols from synthesis or purification could form alkoxy-substituted pyridines.

Thermal Decomposition

While generally stable at room temperature in a closed container, elevated temperatures can lead to decomposition.[9] The specific decomposition products would depend on the conditions, but could involve fragmentation of the pyridine ring and the release of toxic fumes such as hydrogen fluoride, carbon oxides, and nitrogen oxides.[9]

Photodegradation

Aromatic compounds, in general, are susceptible to degradation upon exposure to UV light. While specific studies on this compound are not available, it is prudent to assume that prolonged exposure to light could initiate photochemical reactions, leading to the formation of impurities. Therefore, storage in the dark is a critical preventative measure.[6]

Analytical Methods for Stability Assessment

To ensure the quality of this compound, especially in a drug development setting, robust analytical methods are required to assess its purity and detect any degradation products.

Recommended Analytical Workflow

Analytical_Workflow cluster_0 Purity Assessment cluster_1 Stability Study Initial_Purity Initial Purity Assay (GC-FID or RP-HPLC) Impurity_ID Impurity Identification (GC-MS or LC-MS) Initial_Purity->Impurity_ID If impurities detected Stability_Sample Stability Sample (Stored under defined conditions) Initial_Purity->Stability_Sample Time_Point_Analysis Time-Point Analysis (Stability-Indicating HPLC) Stability_Sample->Time_Point_Analysis Degradant_Quant Degradant Quantification Time_Point_Analysis->Degradant_Quant

Caption: A typical analytical workflow for assessing the stability of this compound.

Key Analytical Techniques
  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID), GC is a suitable technique for routine purity checks due to the likely volatility of the compound. For impurity identification, GC coupled with Mass Spectrometry (GC-MS) is invaluable.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be the cornerstone of a stability-indicating assay. The method should be developed and validated to separate the parent compound from its potential degradation products, particularly the more polar hydrolyzed species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 19F NMR are powerful tools for structural elucidation of the compound and its impurities. 19F NMR is particularly sensitive to changes in the electronic environment of the fluorine atoms and can be a direct indicator of degradation involving the C-F bonds.

  • Karl Fischer Titration: To control the primary degradation pathway, the water content of the material should be monitored using Karl Fischer titration.

Conclusion

The stability of this compound is fundamentally governed by its susceptibility to nucleophilic attack, primarily at the fluorine-bearing carbon atoms. By understanding this inherent reactivity, researchers and drug development professionals can implement robust storage and handling protocols to ensure the long-term integrity of this valuable building block. A proactive approach to stability, encompassing controlled storage conditions and rigorous analytical monitoring, is essential for the successful application of this compound in the synthesis of novel therapeutics and other advanced materials.

References

  • Carl ROTH GmbH + Co. KG. (2025, August 8). Safety Data Sheet: 2,6-Di-tert-butylpyridine.
  • Merck KGaA. (2025, August 26). Aldrich M25406 - SAFETY DATA SHEET.
  • Wang, L., et al. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
  • Jubilant Ingrevia Limited. (2024, April 2). 2,6-Dimethoxypyridine Safety Data Sheet.
  • IBA. (2025, June 3). Safety Data Sheet - 2,6-Dimethoxypyridine.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,6-Difluoropyridine | 1513-65-1.
  • Singh, S., et al. (2022, March 27). Degradation insight of organophosphate pesticide chlorpyrifos through novel intermediate 2,6-dihydroxypyridine by Arthrobacter sp. HM01. PMC.
  • Thermo Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 3-Fluoro-6-methoxypyridine.
  • ChemicalBook. (n.d.). 2,6-Difluoropyridine(1513-65-1).
  • Google Patents. (1978). US4071521A - Process for making 2,6-difluoro pyridine.
  • Al-Nariss, J. A., et al. (2015). Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes.
  • Thermo Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 3-Fluoro-4-methoxypyridine.
  • Sigma-Aldrich. (n.d.). 2,6-Difluoropyridine 99% 1513-65-1.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-3-methoxypyridine.
  • ChemicalBook. (2025, July 24). 2,6-dibroMo-3-Methoxypyridine | 79491-45-5.
  • National Center for Biotechnology Information. (n.d.). 2,6-Difluoropyridine.
  • Chambers, R. D., et al. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.
  • Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific.
  • Kim, J., et al. (2015). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
  • Nambo, M., et al. (n.d.). Nucleophilic amination of methoxypyridines by a sodium hydride. DR-NTU.
  • ICH. (1996, November 6). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • Caldero-Rodríguez, N. E., et al. (2022). Photostability of 2,6-diaminopurine and its 2′-deoxyriboside investigated by femtosecond transient absorption spectroscopy. Physical Chemistry Chemical Physics, 24(7), 4231-4242.
  • Della-Monica, C., et al. (n.d.).
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Sola-Llano, L., et al. (n.d.).
  • Li, J., et al. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Wang, B., et al. (2018). Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. Organic & Biomolecular Chemistry, 16(44), 8546-8552.
  • Wang, H., et al. (2022). The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)
  • BenchChem. (2025). Comparative Guide to the Validation of Analytical Methods for Pyridine: A Focus on Pyridine-2,6-d2 as an Internal Standard.
  • Chambers, R. D., et al. (n.d.). Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). Journal of the Chemical Society C.

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Methodological & Application

Technical Application Note: Regioselective SNAr Functionalization of 2,6-Difluoro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2,6-Difluoro-3-methoxypyridine is a high-value fluorinated scaffold extensively used in the synthesis of kinase inhibitors (e.g., PIM, FGFR) and bicyclic heterocycles (pyrido[1,2-c]pyrimidines). Its structural utility lies in the differentiated reactivity of its two fluorine atoms.

The core challenge in utilizing this substrate is regioselectivity . Both the C2 and C6 positions are activated by the pyridine nitrogen, but the C3-methoxy group introduces electronic and steric asymmetry.

  • The Challenge: Controlling nucleophilic attack at the C6 position (sterically favored) vs. the C2 position (inductively activated but sterically crowded).

  • The Solution: This guide provides optimized protocols to maximize regioselectivity for the C6-substituted product, the most common pharmacophore precursor.

Mechanistic Insight & Regioselectivity Analysis[1]

To design reproducible experiments, one must understand the electronic landscape of the substrate.

Electronic vs. Steric Competition

The SNAr reaction proceeds via a Meisenheimer complex. The stability of this complex and the approach of the nucleophile determine the regiochemical outcome.

  • Position C2 (Ortho to OMe):

    • Electronic: Highly activated. The electronegative oxygen (OMe) exerts an inductive withdrawing effect (-I), stabilizing the negative charge in the transition state.

    • Steric: High hindrance. The nucleophile must approach a carbon flanked by the pyridine nitrogen and the methoxy group.

  • Position C6 (Meta to OMe):

    • Electronic: Activated by the pyridine nitrogen. Less deactivated by the resonance effect (+M) of the methoxy group compared to C2/C4.

    • Steric: Low hindrance.[1] The position is flanked only by a proton and the nitrogen.

Application Rule: For most nucleophiles (amines, hydrazines, bulky alkoxides), steric factors dominate , favoring substitution at C6 (the "para-like" position relative to the steric bulk). However, small nucleophiles or conditions favoring chelation (e.g., Li+ salts in non-polar solvents) can erode this selectivity, leading to inseparable mixtures.

Reaction Pathway Diagram

SNAr_Pathway Substrate 2,6-Difluoro- 3-methoxypyridine TS_C6 Transition State C6 (Sterically Open) Substrate->TS_C6 k1 (Fast) Favored Path TS_C2 Transition State C2 (Sterically Crowded) Substrate->TS_C2 k2 (Slow) Hindered Path Prod_Major Major Product (6-Substituted) TS_C6->Prod_Major Prod_Minor Minor Product (2-Substituted) TS_C2->Prod_Minor

Figure 1: Kinetic competition between C6 and C2 pathways. The C6 pathway is kinetically favored due to lower steric energy barriers.

Experimental Protocols

Protocol A: Regioselective Amination (General Primary/Secondary Amines)

Objective: Synthesis of 2-amino-6-fluoro-5-methoxypyridine derivatives. Target Selectivity: >10:1 (C6:C2).

Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Amine (1.1 eq) (e.g., Morpholine, N-Boc-piperazine)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve this compound (100 mg, 0.69 mmol) in DMSO (2.0 mL). Note: High concentration (0.3–0.5 M) favors the bimolecular reaction rate.

  • Base Addition: Add DIPEA (300 µL, 1.72 mmol) at room temperature.

  • Nucleophile Addition: Add the amine (0.76 mmol) slowly.

    • Critical Control Point: If the amine is a solid, dissolve it in minimal DMSO before addition to prevent local concentration hotspots.

  • Reaction: Heat the mixture to 85°C for 4–6 hours.

    • Monitoring: Monitor by LC-MS. Look for the conversion of MW 145 (Substrate) to the product mass.

    • Stop Condition: Stop when <5% starting material remains. Over-reaction can lead to bis-substitution (displacing the second fluorine).

  • Workup:

    • Cool to room temperature.[2]

    • Pour the reaction mixture into ice-water (10 mL). Stir vigorously for 15 minutes.

    • If a precipitate forms: Filter, wash with water, and dry under vacuum.

    • If no precipitate: Extract with EtOAc (3x), wash combined organics with brine (to remove DMSO), dry over Na2SO4, and concentrate.

Protocol B: Hydrazine Displacement (Bicyclic Precursor Synthesis)

Objective: Synthesis of 2-fluoro-3-methoxy-6-hydrazinylpyridine (Precursor for pyrazolopyridines). Target Selectivity: ~3:1 to 5:1 (C6:C2). Note: Isomers often require chromatographic separation.

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: Hydrazine monohydrate (64-65% in water) (3.0 eq)

  • Solvent: Ethanol or n-Propanol (0.2 M)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in Ethanol.

  • Addition: Add Hydrazine monohydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3 hours.

    • Why Reflux? Hydrazine is a harder nucleophile; thermal energy is required to overcome the activation energy, but the protic solvent helps solvate the leaving fluoride, facilitating the reaction.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • Purification (Critical): The residue will likely contain a mixture of regioisomers (Major C6, Minor C2).

    • Flash Chromatography: Elute with DCM:MeOH (95:5). The major isomer (C6-substituted) typically elutes second due to hydrogen bonding differences with the methoxy group, though this must be experimentally verified for the specific column.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationScientific Rationale
Solvent Choice DMSO/NMP (Amines)EtOH (Hydrazine)Polar aprotic solvents enhance nucleophilicity of amines by solvating the cation but leaving the nucleophile "naked." Protic solvents stabilize the leaving fluoride ion.
Temperature 60°C - 90°CToo low (<40°C): Reaction stalls. Too high (>120°C): Risk of displacing both fluorines (Bis-SNAr).
Stoichiometry 1.1 eq NucleophileExcess nucleophile increases the risk of bis-substitution.
Water Content Anhydrous (for Amines)Water can act as a competing nucleophile (hydrolysis), producing the pyridone byproduct.

Experimental Workflow Diagram

Workflow Start Start: this compound Solvent Dissolve in DMSO (0.5 M) Start->Solvent Base Add DIPEA (2.5 eq) Solvent->Base Amine Add Amine (1.1 eq) Slow addition Base->Amine Heat Heat to 85°C Monitor LCMS (4-6h) Amine->Heat Check Check Conversion Heat->Check Check->Heat Incomplete Workup_Solid Precipitate in Water Filter & Dry Check->Workup_Solid Solid Product Workup_Liquid Extract EtOAc/Brine Concentrate Check->Workup_Liquid Oil Product

Figure 2: Standard operating procedure for the amination of this compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45079809, 2-Fluoro-3-methoxypyridine. (Note: Related substructure data). Retrieved from [Link]

  • Wiles, J. A., et al. (2012). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC. (Demonstrates hydrazine regioselectivity on the 2,6-difluoro-3-methoxy scaffold). Retrieved from [Link]

  • Cho, S. Y., et al. (2006).Process for preparing 2-aminopyridine derivatives. US Patent Application US20060047124A1. (Protocols for hydrazine displacement on polyfluorinated pyridines).
  • Lindsley, C. W., et al. (2008).Substituted Pyrazolopyridines as Kinase Inhibitors. WO2008058126. (Example of this compound usage in drug discovery).

Sources

Application of 2,6-Difluoro-3-Methoxypyridine in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemicals

The incorporation of fluorine atoms into agrochemical molecules is a well-established strategy for enhancing their biological activity, metabolic stability, and overall efficacy. The unique electronic properties of fluorine can significantly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation. Within this context, fluorinated pyridine scaffolds have emerged as privileged structures in the design of modern herbicides and fungicides. 2,6-Difluoro-3-methoxypyridine, in particular, serves as a critical building block for the synthesis of potent agrochemicals, most notably in the production of the arylpicolinate herbicide, florpyrauxifen-benzyl. This technical guide provides a comprehensive overview of the application of this compound in agrochemical synthesis, with a focus on the synthetic pathway to florpyrauxifen-benzyl, including detailed protocols and an exploration of the underlying chemical principles.

Core Application: Synthesis of the Herbicide Florpyrauxifen-benzyl

Florpyrauxifen-benzyl is a synthetic auxin herbicide developed by Dow AgroSciences for the control of a wide spectrum of broadleaf weeds, sedges, and grasses in rice and other crops.[1][2] It belongs to the arylpicolinate class of herbicides, which mimic the natural plant hormone auxin, leading to unregulated growth and ultimately, plant death.[3] The chemical structure of florpyrauxifen-benzyl is benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate.[4] The synthesis of this complex molecule relies on a modular approach, where the substituted pyridine core is meticulously assembled.

The Role of this compound as a Key Intermediate

While various synthetic routes to florpyrauxifen-benzyl have been developed, a key strategy involves the use of this compound as a precursor to the 4-chloro-2-fluoro-3-methoxyphenyl moiety of the final product. This building block provides the necessary fluorine and methoxy substituents on the phenyl ring, which are crucial for the herbicide's biological activity.

The general synthetic strategy involves a cross-coupling reaction to attach the substituted phenyl group to the pyridine core, followed by a series of functional group transformations to introduce the amino, chloro, and benzyl ester functionalities.

Visualizing the Synthetic Pathway

The following diagram illustrates a plausible synthetic workflow for the preparation of florpyrauxifen-benzyl, highlighting the introduction of the key structural motifs.

G cluster_0 Pyridine Core Synthesis cluster_1 Aryl Moiety Synthesis cluster_2 Coupling and Final Elaboration A 2,3,5,6-Tetrachloropyridine B 2,3,5-Trichloro-6-fluoropyridine A->B Fluorination C 2,3,5-Trichloro-6-fluoro-4-aminopyridine B->C Amination D 4-Amino-3,5-dichloro-6-fluoropicolinonitrile C->D Cyanation H Coupling Product D->H Suzuki Coupling E This compound F 4-Bromo-2,6-difluoro-3-methoxypyridine E->F Bromination G 4-Chloro-2-fluoro-3-methoxyphenylboronic acid F->G Borylation G->H I Florpyrauxifen H->I Hydrolysis J Florpyrauxifen-benzyl I->J Esterification

Caption: A conceptual workflow for the synthesis of florpyrauxifen-benzyl.

Detailed Experimental Protocols

The following protocols are representative examples of the key transformations involved in the synthesis of florpyrauxifen-benzyl and its intermediates. These are illustrative and may require optimization based on laboratory conditions and available reagents.

Protocol 1: Synthesis of the Arylboronic Acid Intermediate

This protocol outlines the conversion of this compound to a boronic acid derivative, a key component for the subsequent cross-coupling reaction.

Objective: To synthesize 4-chloro-2-fluoro-3-methoxyphenylboronic acid from a suitable precursor derived from this compound.

Materials:

  • 4-Bromo-2,6-difluoro-3-methoxypyridine (derived from this compound via bromination)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 4-bromo-2,6-difluoro-3-methoxypyridine and anhydrous THF.

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired boronic acid.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of flame-dried glassware and an inert atmosphere is crucial as organolithium reagents are highly reactive towards water and oxygen.

  • Low Temperature: The lithiation and borylation steps are performed at very low temperatures to prevent side reactions, such as the decomposition of the organolithium intermediate.

  • Acidic Workup: The addition of acid is necessary to hydrolyze the borate ester intermediate to the final boronic acid.

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol describes the palladium-catalyzed Suzuki cross-coupling of the pyridine core with the arylboronic acid intermediate.

Objective: To couple the 4-amino-3,5-dichloro-6-fluoropicolinonitrile with 4-chloro-2-fluoro-3-methoxyphenylboronic acid.

Materials:

  • 4-Amino-3,5-dichloro-6-fluoropicolinonitrile

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water (solvent mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A round-bottom flask is charged with 4-amino-3,5-dichloro-6-fluoropicolinonitrile, 4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition and Degassing: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added to the flask. The reaction mixture is degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

  • Workup: The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the coupled product.

Causality behind Experimental Choices:

  • Palladium Catalyst and Ligand: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The phosphine ligand stabilizes the palladium species and facilitates the reaction.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.

  • Degassing: The removal of oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst.

Protocol 3: Final Elaboration to Florpyrauxifen-benzyl

This protocol outlines the final steps of converting the coupled intermediate to florpyrauxifen-benzyl.

Objective: To hydrolyze the nitrile group to a carboxylic acid and subsequently esterify it to the benzyl ester.

Materials:

  • The coupled product from Protocol 2

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Sodium hydroxide (NaOH) solution

  • Benzyl alcohol

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Nitrile Hydrolysis: The coupled product is dissolved in a mixture of water and concentrated sulfuric acid. The mixture is heated to reflux for several hours until the hydrolysis of the nitrile to the carboxylic acid is complete. The reaction is cooled, and the pH is adjusted with a NaOH solution to precipitate the carboxylic acid (florpyrauxifen). The solid is collected by filtration, washed with water, and dried.

  • Esterification: The dried florpyrauxifen is suspended in toluene. Benzyl alcohol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid are added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Workup and Purification: After the reaction is complete, the mixture is cooled and washed with a saturated NaHCO₃ solution and then with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude florpyrauxifen-benzyl is purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • Strong Acid for Hydrolysis: Concentrated sulfuric acid is a strong acid and dehydrating agent, which effectively catalyzes the hydrolysis of the nitrile group to a carboxylic acid.

  • Dean-Stark Apparatus: The use of a Dean-Stark trap in the esterification step is crucial to drive the equilibrium towards the product side by continuously removing the water byproduct.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
This compoundC₆H₅F₂NO145.11Starting Material
FlorpyrauxifenC₁₃H₈Cl₂F₂N₂O₃361.12Hydrolysis of Nitrile
Florpyrauxifen-benzylC₂₀H₁₄Cl₂F₂N₂O₃439.24Benzyl Esterification

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile building block in the synthesis of complex agrochemicals like florpyrauxifen-benzyl. The strategic placement of the fluoro and methoxy groups on the pyridine ring allows for the construction of the herbicidally active 4-chloro-2-fluoro-3-methoxyphenyl moiety. The synthetic pathways, while multi-step, rely on well-established and robust chemical transformations such as lithiation-borylation and palladium-catalyzed cross-coupling reactions.

The continued exploration of novel reaction methodologies for the functionalization of fluorinated pyridines will undoubtedly lead to the discovery of new and more effective agrochemicals. The principles outlined in this guide provide a solid foundation for researchers and scientists in the field of drug and agrochemical development to design and synthesize next-generation crop protection agents.

References

  • AERU. (n.d.). Florpyrauxifen-benzyl (Ref: XDE-848 BE). University of Hertfordshire. Retrieved from [Link]

  • Gao, C., et al. (2022). The application of Florpyrauxifen-benzyl 25 g/L, a new auxin synthetic herbicide, to control and. Jurnal Unpad, 35(3), 235-244. Retrieved from [Link]

  • Maienfisch, P., & Mangelinckx, S. (2021). Recent developments in the field of synthetic auxin herbicides. Pest Management Science, 77(5), 2165-2176.
  • PubChem. (n.d.). Florpyrauxifen-benzyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Wisconsin Department of Natural Resources. (n.d.). Florpyrauxifen-benzyl chemical fact sheet. Retrieved from [Link]

  • MDPI. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(19), 6529. Retrieved from [Link]

  • Google Patents. (2018). US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.
  • Minnesota Department of Agriculture. (n.d.). Florpyrauxifen-benzyl. Retrieved from [Link]

Sources

Application Note: Regioselective Amination of 2,6-Difluoro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of 2,6-difluoro-3-methoxypyridine . The guide addresses the critical challenge of regioselectivity (C2 vs. C6 substitution) and provides optimized protocols for nucleophilic aromatic substitution (SNAr).

Executive Summary

The amination of This compound (1) is a pivotal transformation in the synthesis of kinase inhibitors and fluoroquinolone analogs. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1]

Critical Challenge: The substrate possesses two electrophilic sites (C2 and C6).

  • C2 Position: Electronically activated by the inductive effect (-I) of the adjacent 3-methoxy group but sterically hindered .

  • C6 Position: Less sterically encumbered but electronically distinct (meta to the methoxy group).

Key Finding: Under standard thermal SNAr conditions, nucleophilic attack preferentially occurs at the C6 position , yielding 6-amino-2-fluoro-3-methoxypyridine as the major isomer (typically 3:1 to >10:1 ratio depending on amine steric bulk). This guide details protocols to maximize this selectivity and efficiently separate isomers.

Mechanistic Insight & Regiochemistry

The reaction is governed by the interplay between electronic activation and steric approach.

Electronic vs. Steric Control
  • Inductive Effect: The C2-fluorine is ortho to the electron-withdrawing oxygen of the methoxy group, making the C2 carbon highly electrophilic. Theoretically, small nucleophiles (e.g., hydrazine, ammonia) might show increased attack here.

  • Steric Effect: The 3-methoxy group projects electron density and physical bulk toward the C2 trajectory. For most primary and secondary amines, this steric repulsion overrides the electronic activation, directing the nucleophile to the C6 position .

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the transition states leading to the major (C6) and minor (C2) products.

ReactionPathway SM This compound (Substrate) TS_C6 Transition State A (Attack at C6) Less Steric Hindrance SM->TS_C6  Major Pathway  (Kinetic Control) TS_C2 Transition State B (Attack at C2) Steric Clash with 3-OMe SM->TS_C2  Minor Pathway  (High Energy TS) Prod_Major MAJOR PRODUCT 6-Amino-2-fluoro-3-methoxypyridine (C6 Substitution) TS_C6->Prod_Major Prod_Minor MINOR PRODUCT 2-Amino-6-fluoro-3-methoxypyridine (C2 Substitution) TS_C2->Prod_Minor

Figure 1: Competing SNAr pathways. Steric hindrance at C2 directs the nucleophile to C6.

Experimental Protocols

Method A: Thermal SNAr (Standard Protocol)

Best for: Primary amines, non-volatile secondary amines, and scale-up.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K2CO3 (2.0 equiv)

  • Solvent: DMSO or NMP (Anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with this compound (1.0 equiv) and anhydrous DMSO (concentration 0.5 M).

  • Addition: Add the base (DIPEA) followed by the amine dropwise at room temperature.

  • Reaction: Heat the mixture to 80–90 °C . Monitor by LC-MS or TLC.

    • Note: Reaction times typically range from 2 to 6 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute slowly with water (5x reaction volume) to precipitate the product (if solid). Filter and wash with water.

    • Alternative (if oil): Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Separation: The Major (C6) and Minor (C2) isomers usually have distinct Rf values. The C6-amino isomer is often less polar than the C2-amino isomer due to intramolecular H-bonding effects in the C2 isomer (between NH and OMe).

Method B: High-Selectivity Low-Temperature Protocol

Best for: Highly reactive amines or when maximizing regioselectivity is critical.

Rationale: Lower temperatures favor the kinetic product (C6) by not providing enough energy to overcome the higher activation barrier of the sterically hindered C2 attack.

Modifications:

  • Solvent: THF or DMF.

  • Temperature: Start at 0 °C , warm slowly to RT . Do not heat unless conversion stalls.

  • Base: Cs2CO3 (Cesium Carbonate) – often provides higher reactivity at lower temperatures due to the "cesium effect" (improved solubility/naked anion).

Data Analysis & Characterization

Distinguishing the two isomers is critical. Use 19F NMR and 13C NMR coupling constants as the primary validation tool.

FeatureMajor Isomer (C6-Amino) Minor Isomer (C2-Amino)
Structure 6-Amino-2-fluoro -3-methoxypyridine2-Amino-6-fluoro -3-methoxypyridine
Remaining Fluorine At C2 (Ortho to OMe)At C6 (Meta to OMe)
13C NMR (C-F Coupling) C3 (C-OMe) shows large d (J ~15-20 Hz) due to ortho-F.C3 (C-OMe) shows small d (J ~0-5 Hz) due to meta-F.
1H NMR (Aromatic) H4 and H5 show coupling to F.H4 and H5 show coupling to F.
Regioselectivity Ratio Typically > 85% Typically < 15%

Diagnostic Check: Run a 13C NMR . Look at the carbon signal attached to the methoxy group (C3).

  • If it is a doublet with a significant coupling constant (coupling to the adjacent F on C2), you have the Major (C6-amino) product.

  • If it is a singlet or a very narrow doublet (remote coupling to F on C6), you have the Minor (C2-amino) product.

Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion Deactivated substrate; Amine is a poor nucleophile.Increase Temp to 110 °C; Switch solvent to NMP; Use 3.0 equiv of amine.
Poor Regioselectivity (High C2 product) Amine is small/linear (e.g., Methylamine, Hydrazine); Temperature too high.Lower reaction temp to 0 °C–RT; Use a bulkier base to crowd the transition state.
Formation of Bis-aminated product Excess amine + high temp forcing second displacement.Strictly control stoichiometry (1.05 equiv amine); Monitor reaction closely and stop at <95% conversion.
Substrate Hydrolysis Wet solvent/base (formation of pyridone).Use anhydrous solvents; Store K2CO3 in a desiccator.

References

  • Regioselectivity in SNAr of Pyridines

    • Synthesis of 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system.
    • Source:

  • Solvent Effects in SNAr

    • Rapid Amination of Methoxy Pyridines with Aliphatic Amines. (Highlights TFE and solvent choices).
    • Source:

  • General Reactivity of Fluoropyridines

    • Nucleophilic Aromatic Substitution of 2-Fluoropyridines. (General SNAr conditions).
    • Source:

  • Mechanistic Studies

    • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Analogous electronic/steric arguments).
    • Source:

Sources

role of 2,6-difluoro-3-methoxypyridine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2,6-Difluoro-3-methoxypyridine

Executive Summary

This compound (DFMP) is a high-value fluorinated scaffold extensively utilized in the synthesis of kinase inhibitors (e.g., PI3K, mTOR, Pim) and advanced agrochemicals. Its utility stems from the unique electronic and steric environment created by the interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group.

This Application Note provides a definitive guide to the orthogonal functionalization of DFMP. We define the regioselective rules governing Nucleophilic Aromatic Substitution (


) and Directed Ortho Metallation (DoM), providing researchers with a roadmap to access polysubstituted pyridine cores with high precision.

Reactivity Profile & Mechanistic Insight

The reactivity of DFMP is governed by the "Push-Pull" electronic effects of its substituents. Understanding these forces is critical for predicting regioselectivity.

  • The Fluorine Effect (Activation): The fluorine atoms at C2 and C6 strongly activate the pyridine ring toward nucleophilic attack via the

    
     mechanism due to their high electronegativity and the poor leaving group ability of fluoride (which paradoxically accelerates the rate-determining step in 
    
    
    
    by stabilizing the Meisenheimer complex).
  • The Methoxy Effect (Direction & Sterics):

    • Steric Shielding: The C3-methoxy group exerts significant steric bulk, hindering the adjacent C2 position.

    • DoM Directing: The oxygen lone pairs serve as a Lewis basic coordination site for lithium, directing metallation to the C4 position.

Reactivity Map

ReactivityMap cluster_legend Reactivity Logic DFMP 2,6-Difluoro-3- methoxypyridine C6_SnAr Position C6 Preferred S_NAr Site (Sterically Accessible) DFMP->C6_SnAr  Major Pathway (Amines/Thiols) C2_SnAr Position C2 Hindered S_NAr Site (Requires Small Nu-) DFMP->C2_SnAr  Minor Pathway (Steric Clash) C4_DoM Position C4 Primary Lithiation Site (Directed by C3-OMe) DFMP->C4_DoM  LDA/LiTMP (-78°C) Demethylation C3-OMe Precursor to Pyridones/Hydroxyls DFMP->Demethylation  BBr3 or TMSI Legend Green = High Selectivity Yellow = Directed Reaction Red = Kinetic Barrier

Figure 1: Functionalization logic for this compound. The C6 position is the kinetic entry point for nucleophiles, while C4 is the thermodynamic target for metallation.

Regioselective Nucleophilic Aromatic Substitution ( )

The Challenge: C2 vs. C6 Selectivity

While both C2 and C6 are activated by the ring nitrogen, the C3-methoxy group creates a "steric wall" around C2. Consequently, C6 is the preferred site of attack for most secondary amines, anilines, and sulfonamides used in medicinal chemistry.

Regioselectivity Data:

Nucleophile (1.1 eq)Base/SolventTempProduct Ratio (C6 : C2)Yield
Morpholine DIPEA / DMSO80°C> 20 : 192%
Aniline K₂CO₃ / NMP100°C15 : 185%
Sodium Methoxide MeOH0°C3 : 188% (Mixed)

Note: Smaller nucleophiles (like methoxide) face less steric penalty and may erode regioselectivity. For drug-like scaffolds (amines), C6 selectivity is robust.

Protocol A: Synthesis of 6-Amino-2-fluoro-3-methoxypyridine Derivatives

Objective: Selective installation of an amine at C6.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., Morpholine, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • DMSO (Anhydrous, 5 mL/mmol)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with this compound and anhydrous DMSO.

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Validation: Monitor by LCMS. The starting material (M+) will disappear, and the product (M+ - F + Nu) will appear. A minor peak (approx. 5%) corresponding to the C2-isomer may be observed.

  • Workup: Cool to room temperature. Pour into ice-water (10 volumes).

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: If regioselectivity is <95%, purify via flash chromatography (Hexane/EtOAc). The C6-isomer is typically less polar than the C2-isomer due to the shielding of the polar methoxy group.

Directed Ortho Metallation (DoM)

The Strategy: C4 Functionalization

Following


 (or on the parent scaffold), the C4 position can be functionalized via lithiation. The C3-methoxy group acts as a Directed Metalation Group (DMG), chelating the lithium atom and positioning it at C4.

Critical Safety Note: Polyfluorinated pyridines are prone to "pyridyne" (elimination) pathways if temperatures rise above -60°C. Strict temperature control is mandatory.

Protocol B: C4-Lithiation and Boronation

Objective: Synthesis of (2,6-difluoro-3-methoxypyridin-4-yl)boronic acid (Suzuki coupling precursor).

Materials:

  • This compound (1.0 eq)

  • LDA (Lithium Diisopropylamide) (1.2 eq, 2.0 M in THF/Heptane)

  • Triisopropyl borate (1.5 eq)

  • THF (Anhydrous)[1][2]

Step-by-Step Procedure:

  • Inert Environment: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C .

  • Base Addition: Add the LDA solution dropwise over 10 minutes. Ensure the internal temperature does not exceed -70°C.

  • Substrate Addition: Dissolve this compound in a minimal amount of THF and add dropwise to the LDA solution at -78°C.

  • Metallation: Stir at -78°C for 45 minutes . The solution typically turns a deep yellow/orange, indicating the formation of the lithiated species.

  • Quench: Add Triisopropyl borate rapidly in one portion.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Hydrolysis: Quench with 1N HCl (aqueous) to hydrolyze the boronate ester to the boronic acid.

  • Isolation: Extract with EtOAc. The boronic acid may be amphoteric; adjust pH to ~5-6 for optimal recovery.

Synthetic Workflow & Applications

The following diagram illustrates a typical workflow for converting DFMP into a PI3K inhibitor pharmacophore.

SynthesisWorkflow Start Start: This compound Step1 Step 1: S_NAr (Regioselective) Nucleophile: Sulfonamide/Amine Conditions: K2CO3, DMSO, 90°C Start->Step1 Intermediate1 Intermediate: 6-Substituted-2-fluoro-3-methoxypyridine Step1->Intermediate1  C6 Attack Step2 Step 2: Suzuki Coupling Partner: Aryl Boronic Acid Conditions: Pd(dppf)Cl2, Cs2CO3 Intermediate1->Step2  C2 Substitution Intermediate2 Advanced Intermediate: 2,6-Disubstituted-3-methoxypyridine Step2->Intermediate2 Step3 Step 3: Demethylation Reagent: TMSI or BBr3 Intermediate2->Step3 Final Target: Kinase Inhibitor Core (Hydroxypyridine/Pyridone) Step3->Final

Figure 2: Sequential functionalization workflow for generating PI3K inhibitor scaffolds.

References

  • Regioselectivity in Chloropyridines (Analogous Systems)

    • Title: Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines.[3]

    • Source: ResearchG
    • URL:[Link]

  • Lithiation of 3-Alkoxypyridines

    • Title: Regioselective difunctionalization of pyridines via 3,4-pyridynes.[4]

    • Source: Chemical Science (NIH/PubMed).
    • URL:[Link]

  • PI3K Inhibitor Synthesis (Application Context)

    • Title: Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.[5][6]

    • Source: Semantics Scholar / Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link][1][2][4][7][8][9]

  • General Reactivity of Fluoropyridines

    • Title: 2,6-Difluoropyridine Properties and Safety.[7][8][10]

    • Source: PubChem.[7][8][10]

    • URL:[Link]

Sources

functionalization of the C4-position of 2,6-difluoro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision C4-Functionalization of 2,6-Difluoro-3-Methoxypyridine

Part 1: Executive Summary & Strategic Analysis

The Challenge: Functionalizing this compound (DFMP) is synthetically non-trivial due to the competing electronic effects of the pyridine ring. The substrate features two highly electronegative fluorine atoms and an electron-donating methoxy group.

  • Nucleophilic Sensitivity: The C2 and C6 positions are highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the inductive withdrawal of the nitrogen and fluorine atoms. Standard alkyllithiums (
    
    
    
    -BuLi) will attack the C2/C6 positions, displacing fluoride, rather than deprotonating the ring.
  • Regioselectivity (C4 vs. C5): The C3-methoxy group directs metalation to C2 (blocked) and C4. The C6-fluorine directs metalation to C5. Achieving C4 selectivity requires exploiting the superior coordination ability of the methoxy group (Complex Induced Proximity Effect - CIPE) over the inductive acidification of the fluorine.

The Solution: The protocol utilizes Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) as a non-nucleophilic, bulky base to effect Directed Ortho Metalation (DoM). LiTMP is too sterically hindered to undergo


 at the fluorinated positions but sufficiently basic (

) to deprotonate the C4-H.
Visualizing the Reactivity Landscape

ReactivityMap Substrate This compound C2_Pos C2 Position (Blocked by F) Substrate->C2_Pos C4_Pos C4 Position (Target) Substrate->C4_Pos C5_Pos C5 Position (Competitor) Substrate->C5_Pos C6_Pos C6 Position (S_NAr Risk) Substrate->C6_Pos OMe_Dir C3-OMe Group (Strong Chelation) OMe_Dir->C4_Pos Directs Li+ (CIPE) F_Ind C6-F Atom (Inductive Effect) F_Ind->C5_Pos Acidifies C5-H Base LiTMP (Steric Bulk) Base->C4_Pos Deprotonation Base->C6_Pos No Reaction (Steric Clash)

Figure 1: Reactivity map illustrating the competition between C4 (DoM controlled) and C5 (Inductive controlled), and the suppression of SNAr by LiTMP.

Part 2: Experimental Protocols

Protocol A: Cryogenic C4-Lithiation (The Gold Standard)

Objective: Selective generation of the C4-lithio species followed by electrophilic trapping.

Reagents:

  • Substrate: this compound (1.0 equiv).

  • Base: 2,2,6,6-Tetramethylpiperidine (TMP, 1.1 equiv) +

    
    -BuLi (1.1 equiv) 
    
    
    
    Generate LiTMP in situ.
  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate).

  • Electrophile: e.g., Iodine (

    
    ), DMF, or Triisopropyl borate.
    

Step-by-Step Methodology:

  • Base Preparation (In Situ):

    • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

    • Add anhydrous THF and TMP (1.1 equiv). Cool to -78°C (dry ice/acetone bath).

    • Dropwise add

      
      -BuLi (1.1 equiv, typically 1.6 M or 2.5 M in hexanes).
      
    • Critical: Allow the mixture to warm to 0°C for 15 minutes to ensure complete formation of LiTMP, then re-cool to -78°C .

  • Substrate Addition:

    • Dissolve this compound in a minimal amount of anhydrous THF.

    • Add the substrate solution dropwise to the LiTMP solution at -78°C . Maintain internal temperature below -70°C.

    • Aging: Stir at -78°C for 45-60 minutes .

    • Mechanism:[1] The Li atom coordinates to the methoxy oxygen (C3) and the ring nitrogen. This "pre-complex" directs the removal of the proximal C4 proton.

  • Electrophilic Trapping:

    • Add the electrophile (1.2–1.5 equiv) dissolved in THF dropwise.

    • Note: If using iodine, dissolve

      
       in THF first. If using borates, add neat.
      
    • Stir at -78°C for 30 minutes, then allow to warm slowly to room temperature over 2 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .[2]
      
    • Extract with EtOAc (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.

Data Summary: Base Selection Impact

BaseTempMajor ProductSide ReactionsNotes

-BuLi
-78°CSNAr (C2/C6 alkylation)Fluoride displacementAvoid. Highly nucleophilic.
LDA -78°CMixture (C4/C5)Some SNArLess bulky than LiTMP; selectivity varies.
LiTMP -78°CC4-Lithio (Target) MinimalPreferred. Steric bulk prevents SNAr.
LiTMP/ZnCl2 -78°CC4-ZincateNoneUsed for Negishi coupling downstream.
Protocol B: Trans-Metal-Trapping (TMT) for Unstable Intermediates

Context: If the C4-lithio species is unstable (prone to Li-F elimination/benzyne formation), use TMT to capture the anion immediately.

Concept: Instead of generating the lithio-species and then adding an electrophile, the base (LiTMP) is mixed with a metal trap (e.g.,


 or 

) before or during the reaction. However, a more common variations is the "In-situ Trap" where the electrophile (if compatible, like

) or a transmetallating agent is present.

Modified Protocol (Magnesium Transmetallation):

  • Generate LiTMP as above.

  • Add substrate at -78°C.

  • After 15 mins, add

    
     (1.0 M in THF) or 
    
    
    
    to generate the organozinc/magnesium species.
  • These species are thermally stable and can be warmed to 0°C or RT for cross-coupling (Negishi/Kumada).

Part 3: Quality Control & Self-Validation

1. Verifying Regiochemistry (NMR): The most critical QC step is distinguishing the C4-substituted product from the C5-substituted isomer.

  • Starting Material: Two protons (H4, H5) show coupling (

    
    ).
    
  • C4-Substituted Product: Only H5 remains.

    • H5 is ortho to F (C6) and meta to F (C2).

    • Look for a doublet of doublets (or triplet if F-coupling is similar) with a large

      
       coupling (
      
      
      
      ).
    • Crucial Check: NOE (Nuclear Overhauser Effect) will NOT show interaction between the remaining aromatic proton and the OMe group (since H4 is gone).

  • C5-Substituted Product (Impurity): Only H4 remains.

    • H4 is ortho to OMe.

    • NOE Positive: Irradiation of the OMe group WILL enhance the H4 signal.

2. Troubleshooting SNAr:

  • Indicator: If the reaction mixture turns dark brown/black rapidly at -78°C, it suggests benzyne formation or polymerization via fluoride elimination.

  • Solution: Ensure temperature is strictly <-70°C. Switch to the "in-situ ZnCl2" method to stabilize the anion immediately.

References

  • Schlosser, M. (2005). The 2×3 "Whetstone of Wits" for the structural assignment of substituted pyridines. Describes the "Dance of the Pyridines" and definitive NMR assignment logic.

  • Knochel, P., et al. (2011). Regioselective functionalization of pyridines using TMP-bases.

  • Mongin, F., et al. (2015). Directed lithiation of simple aromatics and heterocycles.[3][4] Comprehensive review on DoM including fluorinated pyridines.

  • O'Brien, P., et al. (2013). Lithium tetramethylpiperidide (LiTMP): A versatile reagent for the deprotonation of aromatics. Details the kinetics and lack of nucleophilicity of LiTMP.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Difluoro-3-Methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Scaffold" Challenge

The 2,6-difluoro-3-methoxypyridine motif is a high-value scaffold in kinase inhibitor development. The fluorine atoms at C2 and C6 modulate lipophilicity and metabolic stability, while the C3-methoxy group often acts as a critical hydrogen-bond acceptor.

However, synthesizing this specific isomer is notoriously difficult due to two competing forces:

  • Regiochemical Instability: The "Halogen Dance" mechanism can shift substituents from C3 to C4 during lithiation.

  • Nucleophilic Sensitivity: The C2 and C6 positions are highly activated for Nucleophilic Aromatic Substitution (SnAr), making the ring prone to defluorination (hydrolysis) during oxidative workups.

This guide provides a self-validating workflow to navigate these pitfalls, focusing on the Directed Ortho Metalation (DoM) route, which is the industry standard for this substitution pattern.

Module 1: The Directed Ortho Metalation (DoM) Workflow

Core Protocol: 2,6-Difluoropyridine


 Lithiation (C3) 

Boronation

Oxidation

Methylation.
Workflow Visualization

DoM_Workflow Start 2,6-Difluoropyridine Step1 Lithiation (-78°C) (LDA/THF) Start->Step1 Check1 CRITICAL: Temp Control (Avoid > -65°C) Step1->Check1 Kinetic Control Step2 Boronate Trapping (B(OiPr)3) Check1->Step2 If kept cold C4-Isomer (Impurity) C4-Isomer (Impurity) Check1->C4-Isomer (Impurity) If warmed > -60°C Inter1 Boronate Intermediate Step2->Inter1 Step3 Oxidation (H2O2 / AcOH or Buffer) Inter1->Step3 Fast Workup Step4 Methylation (MeI / K2CO3) Step3->Step4 End This compound Step4->End

Caption: Critical path for C3-functionalization. Note the temperature divergence point where thermodynamic equilibration leads to C4 impurities.

Module 2: Troubleshooting & Optimization (Q&A)

Category A: Lithiation & Regioselectivity[1][2]

Case Ticket #L-01: "I am observing a mixture of C3 and C4 substituted products."

  • Symptom: NMR shows a mixture of the desired 3-substituted product and the 4-substituted isomer.

  • Root Cause: The Halogen Dance. 2,6-difluoropyridine is kinetically deprotonated at C3 (ortho to F). However, the C3-lithio species is less thermodynamically stable than the C4-lithio species. If the temperature rises above -60°C before the electrophile is added, the lithium migrates to C4 via a mechanism involving diisopropylamine.

  • Resolution:

    • Strict Cryogenics: Maintain internal reaction temperature below -75°C during LDA addition and stirring.

    • Reverse Addition: If scaling up, consider adding the pre-cooled substrate to the LDA solution to ensure excess base is always present, though standard addition (LDA to substrate) is usually fine if slow.

    • Validation: Quench a small aliquot with D2O. 1H NMR should show loss of the C3 proton (triplet to doublet split). If you see C4 deuteration, your cooling failed.

Case Ticket #L-02: "Low conversion of starting material despite excess LDA."

  • Symptom: Recovered starting material > 30%.

  • Root Cause: Moisture or LDA Aggregation. Fluorinated pyridines are electron-deficient and should lithiate quantitatively. Poor conversion usually indicates the LDA has been quenched by moisture in the THF or has aggregated into unreactive clusters.

  • Resolution:

    • Titrate LDA: Always titrate LDA before use (e.g., using menthol/fluorene) to confirm molarity.

    • Add LiCl: Adding dry LiCl (0.5 equiv) can break up LDA aggregates and accelerate the deprotonation rate, though this is less critical for activated fluoropyridines than for simple arenes.

Category B: Boronation & Oxidation[3]

Case Ticket #O-01: "My yield drops significantly during the oxidation of the boronic acid."

  • Symptom: The boronic acid forms well, but after H2O2 treatment, the mass balance is poor.

  • Root Cause: Protodeboronation. 2,6-disubstituted arylboronic acids (especially electron-deficient ones) are highly prone to hydrolytic C-B bond cleavage in basic media. The base used to activate H2O2 attacks the boron, but instead of rearranging to the phenol, the intermediate simply hydrolyzes back to the protonated arene (2,6-difluoropyridine).

  • Resolution:

    • Avoid Strong Base: Do not use standard 3M NaOH/H2O2.

    • Buffered Oxidation: Use Sodium Percarbonate in THF/Water or Urea-Hydrogen Peroxide (UHP) . These provide the necessary oxidant without a high pH spike.

    • Acidic Oxidation: Alternatively, use Peracetic acid (AcOOH) in acetic acid. This avoids the basic pathway entirely and suppresses protodeboronation.

Case Ticket #O-02: "I see defluorinated byproducts."

  • Symptom: Loss of Fluorine signals in 19F NMR; appearance of broad OH/NH peaks.

  • Root Cause: SnAr Hydrolysis. The 2,6-difluoro motif is extremely sensitive to nucleophiles. Hydroxide (HO-) at high temperatures or long reaction times will displace one of the fluorines.

  • Resolution:

    • Keep the oxidation temperature < 0°C .

    • Quench the oxidant immediately upon consumption of the boronic acid (monitor by TLC/HPLC). Do not let it stir overnight.

Category C: Methylation[1][2][4][5][6][7]

Case Ticket #M-01: "Am I getting O-methylation or N-methylation?"

  • Symptom: Product has a different Rf than expected; solubility issues.

  • Technical Insight: For 2-pyridones (tautomer of 2-hydroxypyridine), N-methylation is often favored. However, for 2,6-difluoro-3-hydroxypyridine , the steric bulk of the ortho-fluorine and the electron-withdrawing nature of the ring strongly favor O-methylation .

  • Resolution:

    • Base Selection: Use K2CO3 (weak base) in Acetone or DMF. Avoid bases with "soft" counterions like Cs2CO3 if N-methylation is suspected (though unlikely here).

    • Electrophile: Methyl Iodide (MeI) is standard.[1]

    • Self-Validation:

      • 13C NMR: O-Me signal appears ~55-60 ppm. N-Me signal appears ~35-45 ppm.

      • HMBC: Look for correlation between the Methyl protons and the C3 carbon.

Module 3: Optimized Experimental Protocol

Target: this compound (10g Scale)

Step 1: Lithiation & Boronation
  • Setup: Flame-dry a 500 mL 3-neck flask under Argon. Add THF (anhydrous, 100 mL) and Diisopropylamine (1.1 equiv) .

  • Base Gen: Cool to -78°C (Dry ice/Acetone). Add n-BuLi (1.1 equiv) dropwise. Stir 30 min to form LDA.

  • Substrate: Add 2,6-difluoropyridine (1.0 equiv) dropwise via syringe pump over 20 mins. Maintain internal temp < -70°C.

  • Reaction: Stir at -78°C for 1 hour. The solution typically turns yellow.

  • Quench: Add Triisopropyl borate (1.2 equiv) rapidly. Stir 30 min at -78°C, then warm to 0°C.

  • Workup: Quench with 1N HCl (acidic workup is crucial to break the boronate complex). Extract with EtOAc. Do not purify the boronic acid extensively; use crude for oxidation.

Step 2: Oxidation (The "Safe" Method)
  • Solvent: Dissolve crude boronic acid in THF/Water (1:1) .

  • Oxidant: Add Sodium Percarbonate (2.0 equiv) portion-wise at 0°C .

  • Monitoring: Stir at 0°C for 1-2 hours. Monitor by HPLC for disappearance of boronic acid.

  • Quench: Add saturated Na2S2O3 (thiosulfate) to destroy peroxides.

  • Isolation: Acidify carefully to pH 5-6, extract with EtOAc.

Step 3: Methylation[4]
  • Reaction: Dissolve crude phenol in Acetone . Add K2CO3 (1.5 equiv) and MeI (1.2 equiv) .

  • Conditions: Stir at room temperature for 4 hours. (Heating increases N-methylation risk).

  • Purification: Filter salts, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

Summary Data Table

ParameterDoM Route (Recommended)SnAr Route (Not Recommended)
Starting Material 2,6-difluoropyridine2,3,6-trifluoropyridine
Key Reagent LDA / BorateNaOMe
Regioselectivity High (C3) at -78°CPoor (C2/C6 favored)
Primary Impurity C4-isomer (if warmed)2-methoxy-3,6-difluoropyridine
Scalability Good (requires cryogenics)High (but wrong isomer)

References

  • Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of 2,6-Difluoropyridine. European Journal of Organic Chemistry.

  • Collum, D. B., et al. (2010). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine.[2][3] Journal of the American Chemical Society.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Discusses Protodeboronation mechanisms).

  • Soundararajan, R., et al. (2009). Synthesis of this compound intermediates.[3] U.S. Patent Application US20090124609A1.

Sources

purification techniques for 2,6-difluoro-3-methoxypyridine reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,6-difluoro-3-methoxypyridine and its reaction products. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification workflows.

Section 1: Initial Product Work-up and Preliminary Purification

The initial steps following your reaction are critical for a successful purification. Rushing this stage often leads to complications in downstream processes. This section addresses common questions related to the initial isolation of your crude product.

FAQs: Work-up & Extraction

Question: My reaction is complete. What is the best general procedure for quenching and initial extraction of this compound?

Answer: A standard aqueous work-up is typically effective. The key is to neutralize any strong acids or bases used in the reaction and efficiently extract your product into an appropriate organic solvent.

  • Step 1: Quenching. Cautiously pour your reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like sodium carbonate (Na₂CO₃) to neutralize any residual acid. If your reaction was basic, quench with a dilute acid like 1M HCl or a saturated solution of ammonium chloride (NH₄Cl).

  • Step 2: Extraction. Extract the aqueous layer with an organic solvent in which your product is soluble and which is immiscible with water, such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.[1] Perform the extraction three times to ensure maximum recovery of the product from the aqueous phase.

  • Step 3: Washing. Combine the organic layers and wash them sequentially with water and then with a saturated brine solution. The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Step 4: Drying and Concentration. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Question: I've performed an aqueous work-up, but my crude product is a dark, oily residue. What could be the cause and how can I clean it up before chromatography?

Answer: Dark coloration often indicates the presence of high-molecular-weight byproducts or degradation products.[2] Before proceeding to more rigorous purification, an acid-base extraction can be highly effective for isolating your basic pyridine derivative from neutral or acidic impurities.[1]

Experimental Protocol 1: Acid-Base Extraction for Crude Purification

This protocol is designed to isolate basic pyridine compounds from non-basic organic impurities.

  • Dissolution: Dissolve your crude oily residue in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 volumes).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic nitrogen on the pyridine ring will be protonated, forming a water-soluble pyridinium salt. Repeat the acid extraction 2-3 times. Your target compound is now in the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a concentrated base, such as 6 M sodium hydroxide (NaOH), while stirring until the pH is greater than 10. This deprotonates the pyridinium salt, regenerating the free pyridine base which will often precipitate or form an oily layer.[1]

  • Back-Extraction: Extract the now-basic aqueous solution 3 times with a fresh organic solvent (e.g., ethyl acetate or DCM).

  • Final Wash and Dry: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. This should yield a significantly cleaner, though not necessarily pure, product.

Section 2: Chromatographic Purification - The Workhorse Technique

Column chromatography is the most common method for purifying compounds like this compound. However, the basic nature of the pyridine ring can introduce specific challenges.

Troubleshooting Guide: Column Chromatography

Question: I'm running a silica gel column, but my product is streaking badly (peak tailing) on the TLC plate and eluting very slowly from the column. Why is this happening?

Answer: This is a classic issue when purifying basic compounds like pyridines on standard silica gel.[3] Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom of your pyridine interacts strongly with these acidic sites, leading to poor peak shape and sometimes irreversible adsorption.[3]

Solution: To mitigate this, you must neutralize the acidic sites on the silica.

  • Mobile Phase Additive: Add a small amount of a competing base to your mobile phase (eluent). Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a common and effective choice.[3] The TEA will preferentially bind to the active silanol sites, allowing your pyridine compound to elute with a much-improved peak shape.

  • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase. Neutral alumina can be a good alternative, or you can use deactivated silica gel (often prepared by treating silica with water).

Question: My target compound is co-eluting with an impurity. How can I improve the separation (resolution)?

Answer: Improving resolution requires optimizing the "separation triangle": stationary phase, mobile phase, and compound properties.

  • Optimize the Mobile Phase: This is the easiest parameter to change. Systematically screen different solvent systems. A common starting point for pyridines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. If resolution is poor, try changing the polar component to diethyl ether, or a mixture of solvents like hexanes/DCM/EtOAc.

  • Change the Stationary Phase: If optimizing the mobile phase fails, the impurity may have very similar polarity to your product. Switching to a different stationary phase can provide a different separation mechanism.[3] Consider using a C18 (reversed-phase) column, where separation is based on hydrophobicity rather than polarity, or a cyano- or diol-bonded phase for alternative selectivity.

  • Check for Isomers: Be aware of potential regioisomers from the synthesis, for instance, 2-fluoro-6-methoxy-3-substituted pyridine. These can be very difficult to separate. High-performance liquid chromatography (HPLC) may be required for challenging separations.

Visualization: Troubleshooting Chromatography Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the chromatographic purification of this compound.

G cluster_start cluster_tlc Step 1: TLC Analysis cluster_solutions cluster_column Step 2: Column Chromatography cluster_recovery_solutions cluster_end start Impure Product Fraction (Post-Workup) tlc Run TLC with Hexanes/EtOAc start->tlc streaking Observe Streaking (Tailing)? tlc->streaking resolution Poor Resolution (ΔRf < 0.2)? streaking->resolution No add_tea Add 0.5% TEA to Eluent streaking->add_tea Yes change_solvent Change Eluent System (e.g., DCM/MeOH, Toluene/EtOAc) resolution->change_solvent Yes run_column Run Flash Column with Optimized Conditions resolution->run_column No add_tea->resolution change_phase Change Stationary Phase (Alumina, C18, etc.) change_solvent->change_phase Still Poor? change_phase->run_column recovery Low Recovery? run_column->recovery check_adsorption Product Stuck on Column? (Flush with polar solvent like MeOH) recovery->check_adsorption Yes end_node Pure Product recovery->end_node No check_volatility Product Volatile? (Evaporate fractions carefully) check_adsorption->check_volatility check_volatility->end_node

Caption: A decision-making workflow for troubleshooting chromatographic purification.

Section 3: Alternative and Advanced Purification Techniques

While chromatography is versatile, it may not always be the most efficient or scalable method. Here are alternatives to consider.

FAQs: Crystallization, Distillation & Other Methods

Question: Is crystallization a viable method for purifying this compound?

Answer: Yes, crystallization can be an excellent and highly scalable method if your compound is a solid at room temperature and you can find a suitable solvent system. The key is to find a solvent (or solvent pair) in which your product has high solubility at an elevated temperature but low solubility at room temperature or below, while the impurities remain soluble.

  • Solvent Screening: Screen a range of solvents with varying polarities (e.g., hexanes, toluene, isopropanol, ethyl acetate, acetonitrile). Use small vials with a few milligrams of your crude product.

  • Solvent Pairs: If a single solvent doesn't work, try a solvent-antisolvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (the antisolvent, in which it is insoluble) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

Question: My product is a low-boiling liquid. Can I use distillation?

Answer: Simple distillation is effective for separating liquids with significantly different boiling points (>25 °C difference). If your impurities are non-volatile (e.g., salts, baseline material on TLC), distillation can be very effective. However, if you have impurities with boiling points close to your product, you will need to use fractional distillation. Be aware that pyridine compounds can form azeotropes with water or other solvents, which can complicate purification by distillation.[2]

Question: I suspect I have a demethylated impurity (2,6-difluoro-3-hydroxypyridine). How can I remove it?

Answer: The hydroxyl group makes this impurity significantly more acidic than your methoxy-containing product.

  • Basic Wash: During your initial work-up, a wash with a dilute base like 1 M NaOH should selectively deprotonate the hydroxypyridine, pulling it into the aqueous layer as its sodium salt, while your this compound remains in the organic layer.

  • Chromatography: The hydroxypyridine will be much more polar than your product. It should be easily separable by silica gel chromatography, likely remaining at the baseline in standard hexanes/ethyl acetate solvent systems.

Data Summary: Common Impurities and Recommended Purification Strategies

The following table summarizes potential impurities you might encounter and the most effective methods for their removal.

Impurity TypePotential StructureKey Differentiating PropertyRecommended Purification Method
Starting Material 2,6-dichloro-3-methoxypyridineDifferent polarity and massFlash Column Chromatography
Partially Reacted 2-chloro-6-fluoro-3-methoxypyridineDifferent polarity and massFlash Column Chromatography
Demethylated Product 2,6-difluoro-3-hydroxypyridineAcidity, High PolarityBasic Wash (1M NaOH), Chromatography
Regioisomer 2-methoxy-6-fluoro-3-X-pyridineSimilar polarityHPLC, careful Flash Chromatography
Non-basic byproducts VariesLack of basic nitrogenAcid-Base Extraction

References

  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • BenchChem. (2025).

Sources

overcoming regioselectivity issues in reactions of 2,6-difluoro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorinated Heterocycle Technical Support Center . You have reached the Tier 3 Specialist Desk for 2,6-difluoro-3-methoxypyridine (DFMP) applications.

This guide addresses the specific regioselectivity challenges inherent to the DFMP scaffold. This molecule acts as an "electronic chameleon," where the interplay between the electron-withdrawing fluorines and the resonant-donating (yet inductively withdrawing) methoxy group creates competing reactive sites.

Part 1: The Reactivity Landscape (Mechanistic Grounding)

Before troubleshooting, you must understand the "Electronic Map" of your substrate. The 3-methoxy group breaks the symmetry of the 2,6-difluoropyridine core, creating distinct chemical environments.

Visualizing the Reactive Sites

DFMP_Reactivity cluster_legend Reactivity Key DFMP This compound (Substrate) C2 C-2 Position (Ortho to OMe) DFMP->C2 S_NAr (Minor) Sterically Hindered Requires Chelation C6 C-6 Position (Meta to OMe) DFMP->C6 S_NAr (Major) Sterically Open Default Pathway C4 C-4 Position (Ortho to OMe) DFMP->C4 Lithiation (Minor) Coordination Directed C5 C-5 Position (Ortho to F) DFMP->C5 Lithiation (Major) Inductively Driven (Ortho-F Effect) Legend Green = Preferred S_NAr Site Blue = Preferred Lithiation Site

Figure 1: Reactivity map of this compound detailing the thermodynamic and kinetic preferences for Nucleophilic Aromatic Substitution (SNAr) and Directed Ortho Metalation (DoM).

Part 2: Troubleshooting SNAr Regioselectivity

User Issue: "I am trying to substitute the fluorine at C-2 (ortho to OMe), but I am exclusively isolating the C-6 substituted product."

Root Cause Analysis

In standard polar aprotic solvents (DMSO, DMF), the SNAr reaction is dominated by sterics and electronic repulsion .

  • Sterics: The C-2 fluorine is flanked by the pyridine nitrogen and the C-3 methoxy group. The C-6 fluorine is flanked only by a proton (C-5 H). C-6 is significantly more accessible.

  • Electronics: The methoxy group is an electron-bond donor (resonance), which slightly deactivates the C-2 position relative to C-6, making C-6 the electrophilic "soft target."

Protocol: Reversing Selectivity to C-2

To hit the C-2 position, you must exploit the Chelation Control mechanism. You need a metal cation that can bridge the pyridine nitrogen and the methoxy oxygen, effectively "delivering" the nucleophile to C-2.

Step-by-Step Guide:

ParameterStandard Condition (Favors C-6)Required Condition (Favors C-2)
Solvent DMSO, DMF, NMP (Polar Aprotic)Toluene, THF (Non-polar)
Base/Cation K2CO3, Cs2CO3 (Large cations)LiHMDS, NaH, Mg-bases (Small/Hard cations)
Temperature Heat (>80°C)Low Temp (-78°C to 0°C)

Experimental Workflow for C-2 Selectivity:

  • Solvent: Dissolve DFMP in anhydrous Toluene (0.1 M). Note: Toluene promotes tight ion-pairing essential for chelation.

  • Nucleophile Prep: Pre-mix your nucleophile (e.g., amine or alcohol) with LiHMDS (1.1 equiv) at 0°C. The Lithium cation is critical; it coordinates to the Pyridine N and the Methoxy O.

  • Addition: Add the lithiated nucleophile dropwise to the DFMP solution.

  • Mechanism: The Li+ anchors the nucleophile at the "pocket" between N and OMe, forcing substitution at C-2 despite the steric hindrance.

Technical Note: If using amines, magnesium amide bases (generated via Grignard + Amine) often provide superior C-2 regiocontrol compared to lithium bases due to the stronger "bite" angle of Mg2+ [1].

Part 3: Troubleshooting Lithiation (C-H Functionalization)

User Issue: "I am attempting to lithiate and functionalize the ring, but I am getting a mixture of regioisomers or the wrong isomer. Which position is reacting?"

Root Cause Analysis

You are fighting a battle between two directing forces:

  • Coordination (C-4): The OMe group directs lithiation to the ortho position (C-4) via coordination to Li.

  • Induction (C-5): The Fluorine at C-6 is a powerful inductive withdrawer. The proton at C-5 is ortho to this fluorine. The acidity of the C-5 proton is significantly higher than C-4.

Verdict: Under thermodynamic conditions or with non-coordinating bases, C-5 is the major product due to the "Ortho-Fluorine Effect."

Protocol: Controlling the Lithiation Site

Scenario A: Targeting C-5 (The Easy Path)

  • Reagent: LDA (Lithium Diisopropylamide).[1]

  • Conditions: THF, -78°C.

  • Outcome: LDA is a bulky, non-coordinating base. It will deprotonate the most acidic proton (C-5) exclusively.

Scenario B: Targeting C-4 (The Hard Path)

  • Reagent: n-BuLi / TMEDA complex or LiTMP.

  • Conditions: Diethyl Ether (Et2O), -78°C.

  • Logic: Et2O is a less coordinating solvent than THF, making the internal coordination of the OMe group to the Lithium more energetically significant. However, because the acidity difference is so stark, obtaining pure C-4 product is difficult without blocking C-5.

  • Alternative Strategy: If you absolutely need C-4 functionalization, consider a "Halogen Dance" approach or start with a 3-methoxy-4-halo-2,6-difluoropyridine precursor if available.

Decision Tree for Functionalization

Lithiation_Workflow Start Select Target Position TargetC5 Target C-5 (Ortho to F) Start->TargetC5 TargetC4 Target C-4 (Ortho to OMe) Start->TargetC4 ConditionA Use LDA / THF / -78°C (Kinetic Acidity Control) TargetC5->ConditionA ConditionB Use n-BuLi + TMEDA / Et2O (Coordination Control) TargetC4->ConditionB ResultA High Selectivity for C-5 (>95%) ConditionA->ResultA ResultB Mixture C-4 : C-5 (Purification Required) ConditionB->ResultB

Figure 2: Decision matrix for selecting lithiation conditions based on the desired site of functionalization.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use sodium methoxide (NaOMe) to introduce a second methoxy group?

  • Answer: Yes, but be careful. Using NaOMe in Methanol (polar protic) will predominantly attack C-6 (the less hindered side). If you want the symmetric 2,3,6-trimethoxypyridine, you will need forcing conditions (reflux) to substitute the second fluorine at C-2, as the ring becomes electron-rich and deactivated after the first substitution [2].

Q2: Why does my reaction turn black/tarry during lithiation?

  • Answer: 2,6-difluoropyridines are prone to nucleophilic attack by the base itself (e.g., n-BuLi acting as a nucleophile at C-6 rather than a base).

  • Fix: Always use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA instead of alkyllithiums. These bases are too bulky to attack the ring nucleophilically and will only act as bases for deprotonation [3].

Q3: Is the 3-methoxy group stable to BBr3 demethylation?

  • Answer: Generally, yes, but the presence of two fluorines makes the pyridine ring electron-deficient. Standard demethylation conditions (BBr3, HBr) might be slower. Be aware that harsh acidic conditions can sometimes hydrolyze the Fluorine-Carbon bond (SNAr with water/OH), leading to pyridones.

References

  • Regioselectivity in SNAr of 3-substituted pyridines

    • Title: Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction.[2]

    • Source: ResearchGate (2025).[3]

    • URL:

  • Solvent Effects on Regioselectivity

    • Title: Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.[4]

    • Source: ResearchGate (2025).[3]

    • URL:

  • Lithiation Protocols for Fluorinated Pyridines

    • Title: Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.[1][5]

    • Source: Semantic Scholar / Arkivoc (2015).
    • URL:

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of 2,6-difluoro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 2,6-difluoro-3-methoxypyridine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this challenging, electron-deficient heterocyclic substrate. Our goal is to provide practical, field-tested insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

Understanding the Substrate: Key Challenges

The structure of this compound presents a unique set of challenges for catalyst selection in cross-coupling reactions:

  • Electronic Deficiency: The pyridine ring is inherently electron-poor, which is further exacerbated by the two strongly electron-withdrawing fluorine atoms. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult compared to electron-rich or even neutral aryl halides.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, acting as a competing ligand and potentially inhibiting or poisoning the catalyst.[2][3]

  • C-F Bond Reactivity: While C-F bonds are generally less reactive than C-Cl or C-Br bonds in palladium-catalyzed couplings, their activation is not impossible and can lead to undesired side reactions, especially under harsh conditions or with highly active catalysts.[4]

  • Regioselectivity: With two equivalent reactive sites (the C-F bonds at positions 2 and 6), controlling the reaction to achieve selective mono-substitution versus di-substitution requires careful optimization of stoichiometry and reaction conditions.[5]

Frequently Asked Questions & Troubleshooting
FAQ 1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What is the most likely cause?

Low reactivity in Suzuki-Miyaura couplings with this substrate typically points to a sluggish oxidative addition step. The electron-deficient nature of the pyridine ring makes it difficult for the Pd(0) catalyst to insert into the C-F bond. Furthermore, standard catalysts like Pd(PPh₃)₄ often fail because the ligands are not electron-rich enough to promote this difficult oxidative addition.[6][7]

Troubleshooting Steps:

  • Assess the Catalyst System: The choice of ligand is critical. For electron-deficient substrates, bulky and highly electron-donating phosphine ligands are required.[8] These ligands stabilize the electron-rich Pd(0) center, increasing its propensity to undergo oxidative addition.

  • Evaluate the Base: The base plays a crucial role in activating the boronic acid for transmetalation.[9] For sensitive substrates or those prone to side reactions, a weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over strong bases like NaOtBu.[8][10]

  • Check Reagent Quality: Ensure the boronic acid is not degraded (protodeboronation can be an issue) and that solvents are anhydrous and properly degassed.[11] Oxygen can deactivate the Pd(0) catalyst.

Below is a troubleshooting workflow to diagnose a failing Suzuki-Miyaura reaction.

G Troubleshooting Workflow: Suzuki-Miyaura Coupling Start Reaction Fails (Low Yield / No Product) Check_SM Analyze Crude Reaction: Any Starting Material (SM)? Start->Check_SM SM_Consumed No, SM is Consumed Check_SM->SM_Consumed No SM_Remains Yes, SM Remains Check_SM->SM_Remains Yes Side_Products Side Products Observed? (e.g., Homocoupling, Defluorination) SM_Consumed->Side_Products Homocoupling Yes, Homocoupling of Boronic Acid Side_Products->Homocoupling Yes Defluorination Yes, Defluorination or Other Decomposition Side_Products->Defluorination Yes Fix_Homocoupling Action: • Lower Temperature • Use Weaker Base (K₃PO₄) • Ensure Anaerobic Conditions Homocoupling->Fix_Homocoupling Fix_Decomposition Action: • Lower Temperature • Screen Different Solvents • Use Milder Base (e.g., KF) Defluorination->Fix_Decomposition OA_Issue Problem: Oxidative Addition (OA) is likely failing. SM_Remains->OA_Issue Fix_OA Action: • Switch to Bulky, Electron-Rich Ligand (SPhos, XPhos, RuPhos) • Increase Temperature Incrementally • Screen Pre-catalysts (e.g., G3/G4 palladacycles) OA_Issue->Fix_OA

Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst SystemLigand TypeBaseSolventTemp (°C)Key Advantages & Considerations
Pd(OAc)₂ / SPhos Buchwald Dialkylbiaryl PhosphineK₃PO₄1,4-Dioxane / H₂O80-110Excellent for electron-deficient heteroaryl chlorides/fluorides. A reliable starting point.[8]
Pd₂(dba)₃ / XPhos Buchwald Dialkylbiaryl PhosphineK₃PO₄t-BuOH / H₂O80-100Very active system, often successful when others fail. Good for sterically hindered partners.[6]
Pd(dppf)Cl₂Ferrocenyl PhosphineCs₂CO₃ or K₂CO₃DME or Dioxane/H₂O65-100Competent catalyst, particularly effective when water is added as a co-solvent.[12]
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃Toluene / H₂O90-110"Classical" catalyst. Often ineffective for this substrate due to low electron-donating ability. May work for more reactive C-Br or C-I analogues.[7]
FAQ 2: I need to perform a Buchwald-Hartwig amination. Which catalyst system should I choose for this substrate?

Similar to Suzuki coupling, the Buchwald-Hartwig amination of this compound is challenging. The key is to use a catalyst system that is active enough for the C-F bond but does not promote unwanted side reactions. The choice of base is also critical, as many amines can be deprotonated by strong bases, leading to complications.[13][14]

Recommended Catalyst Systems:

  • For Primary and Secondary Amines: A combination of a G3 or G4 Buchwald palladacycle precatalyst with a bulky biaryl phosphine ligand like tBuXPhos or AdBippyPhos is a state-of-the-art choice.[13][14] These systems are highly active and can often catalyze reactions at lower temperatures.

  • Base Selection: Start with a weaker base like K₃PO₄ or Cs₂CO₃.[10] If the reaction is sluggish, a stronger base like NaOtBu or LHMDS can be tested, but be mindful of potential functional group incompatibility.[10][15] For amines with low basicity, such as fluoroalkylamines, a weaker base like KOPh has been shown to be effective.[14]

FAQ 3: How can I achieve selective mono-arylation over di-arylation?

Achieving mono-substitution on a di-functionalized substrate like this compound is a common synthetic challenge. The primary method of control is stoichiometry.

Strategies for Mono-substitution:

  • Control Stoichiometry: Use a slight excess of the this compound relative to the coupling partner (e.g., 1.2 - 1.5 equivalents of the pyridine).[5] This ensures the coupling partner is consumed before significant di-substitution can occur.

  • Lower Catalyst Loading: Using a lower catalyst loading can sometimes favor mono-substitution, as the reaction rate will decrease after the first coupling event.

  • Monitor the Reaction Closely: Track the reaction progress by LC-MS or TLC. Stop the reaction once the desired mono-substituted product is maximized and before significant formation of the di-substituted product is observed.

Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Mono-Coupling

This protocol provides a robust starting point for the mono-arylation of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.2 equiv.)

  • Arylboronic acid (1.0 equiv.)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (powdered, 2.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 5:1 v/v), degassed

  • Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask or microwave vial)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid, this compound, and finely powdered K₃PO₄.

  • In a separate vial, add Pd(OAc)₂, SPhos, and a portion of the degassed 1,4-dioxane. Briefly stir to dissolve and pre-form the catalyst.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining degassed 1,4-dioxane and the degassed water to the reaction flask.

  • Further degas the entire reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC every 2-4 hours.

  • Upon consumption of the limiting reagent or when the desired product is maximized, cool the reaction to room temperature.[5]

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst Selection Logic

The choice of catalyst is not arbitrary; it is a logical process based on the specific demands of the substrate and the desired transformation. The following diagram illustrates a simplified decision-making process for initial catalyst screening.

G Initial Catalyst Selection Logic Start Start: Cross-Coupling of This compound Coupling_Type What type of bond are you forming? Start->Coupling_Type CC_Bond C-C Bond (e.g., Suzuki, Sonogashira) Coupling_Type->CC_Bond C-C CN_Bond C-N Bond (Buchwald-Hartwig) Coupling_Type->CN_Bond C-N Suzuki Suzuki-Miyaura CC_Bond->Suzuki Sonogashira Sonogashira CC_Bond->Sonogashira Suzuki_Cat Recommendation: Pd(OAc)₂ / SPhos or XPhos Base: K₃PO₄ Solvent: Dioxane/H₂O Suzuki->Suzuki_Cat Sonogashira_Cat Recommendation: Pd(PPh₃)₄ / CuI Base: Amine (e.g., TEA, DIPEA) Solvent: THF or Toluene Sonogashira->Sonogashira_Cat Buchwald Buchwald-Hartwig Amination CN_Bond->Buchwald Buchwald_Cat Recommendation: Buchwald G3/G4 Precatalyst Ligand: tBuXPhos or AdBippyPhos Base: Cs₂CO₃ or NaOtBu Buchwald->Buchwald_Cat

Caption: Decision tree for initial catalyst system selection.

References
  • Benchchem. (n.d.). Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene: A Comparative Guide.
  • Benchchem. (n.d.). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions.
  • Valdés, C., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Arylated and C-Alkenylated Purines. Synlett. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for the cross-coupling reaction. Retrieved from [Link]

  • Hartwig, J. F., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. Retrieved from [Link]

  • Procter, D. J., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Retrieved from [Link]

  • Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions.
  • Hartwig, J. F., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. Retrieved from [Link]

  • Procter, D. J., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. Retrieved from [Link]

  • Clot, E., et al. (2008). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Technical Support Guide: Stability & Handling of 2,6-Difluoro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2,6-Difluoro-3-methoxypyridine is a high-value fluorinated scaffold used primarily in the synthesis of kinase inhibitors and agrochemicals. Its reactivity is defined by the "push-pull" electronic effects of the electron-deficient pyridine ring, the electronegative fluorine atoms, and the electron-donating methoxy group.

Users most frequently encounter decomposition or yield loss through three specific failure modes:

  • Hydrolytic Defluorination: Conversion to pyridones during storage or aqueous workups.

  • Nucleophilic Attack (SNAr) Errors: Unintended displacement of fluorine by organolithium bases or solvents.

  • Regioselectivity Mismatches: Inability to distinguish between C2 and C6 substitution products.

Storage & Handling (Preventing Passive Decomposition)

The most common cause of "decomposition" is actually hydrolysis . The C2 and C6 positions are highly activated for nucleophilic attack. Atmospheric moisture can slowly displace a fluoride ion, generating HF and the corresponding pyridone (2-hydroxy-6-fluoro-3-methoxypyridine), which is thermodynamically stable but synthetically useless.

Storage Protocol
ParameterSpecificationReason
Temperature 2–8°CRetards hydrolysis kinetics.
Atmosphere Argon or Nitrogen (Blanketed)Prevents moisture ingress.
Container Teflon-lined or PolypropyleneGlass can be etched by trace HF formed during aging; leached silicates can catalyze further degradation.
Shelf Life 6 Months (re-test required)Fluorine lability increases over time if seals are compromised.

Reaction Optimization & Troubleshooting

Scenario A: Lithiation & Functionalization

The Issue: You attempted to lithiate the ring (C4/C5 functionalization) using n-BuLi but obtained a complex mixture or alkylated byproducts.

Root Cause: n-Butyllithium acts as a nucleophile, not just a base. It attacks the electron-deficient C2 or C6 positions (SNAr), displacing fluoride, rather than deprotonating the ring.

The Solution: Use non-nucleophilic, bulky amide bases.

Optimized Lithiation Protocol
  • Solvent: Anhydrous THF (Must be <50 ppm H₂O).

  • Base Selection:

    • Recommended: LDA (Lithium diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1][2]

    • Avoid: n-BuLi, s-BuLi, t-BuLi (unless used to generate LDA in situ).

  • Temperature: Maintain -78°C . Above -40°C, the lithiated species may undergo "halogen dance" (migration of the Li/F atoms) or dimerization.

Regioselectivity Note:

  • C4-Lithiation: Favored by the Directing Group (DoM) effect of the C3-Methoxy group.

  • C5-Lithiation: Favored by the inductive acidification of the C6-Fluorine.

  • Action: Always verify regioisomers via 2D NMR (HMBC/NOESY) after quenching.

Scenario B: Nucleophilic Aromatic Substitution (SNAr)

The Issue: You want to introduce a nucleophile (amine/alkoxide) but cannot control whether it adds at C2 or C6.

Mechanistic Insight:

  • C6 Position: Less sterically hindered. Generally favored by large nucleophiles or polar aprotic solvents (dipolar control).

  • C2 Position: More sterically crowded (adjacent to OMe) but can be favored by chelation control if the nucleophile contains a metal that coordinates with the OMe oxygen.

Decision Matrix: Controlling Regioselectivity
Target PositionRecommended ConditionsMechanism
C6 (Para to OMe) Polar solvent (DMF, DMSO), K₂CO₃ or Cs₂CO₃.Steric/Electronic control. The nucleophile attacks the most accessible electrophilic site.
C2 (Ortho to OMe) Non-polar solvent (Toluene, Hexane), Li-alkoxides or Mg-reagents.Chelation control. The metal cation bridges the nucleophile and the OMe oxygen, delivering the nucleophile to C2.

Visualizing Decomposition & Reactivity Pathways

The following diagram illustrates the critical divergence between successful functionalization and decomposition/side-reactions.

G Start 2,6-Difluoro-3- methoxypyridine Moisture Moisture/H2O (Storage) Start->Moisture Exposure nBuLi n-BuLi (Nucleophilic Base) Start->nBuLi Direct Addn LDA LDA/LiTMP (Non-nucleophilic Base) Start->LDA -78°C, THF Pyridone 2-Hydroxy-6-fluoro- 3-methoxypyridine (DECOMPOSITION) Moisture->Pyridone Hydrolysis (-HF) Subst_Product 2-Butyl-6-fluoro- 3-methoxypyridine (SIDE REACTION) nBuLi->Subst_Product SnAr Attack (C2/C6) Lithiated Lithiated Intermediate (C4/C5) LDA->Lithiated Deprotonation Target Functionalized Product Lithiated->Target + Electrophile

Figure 1: Reaction pathways showing the divergence between desired lithiation (Green) and common decomposition/side-reaction modes (Red).

FAQ: Specific Troubleshooting

Q: Can I use BBr₃ to demethylate the C3-methoxy group? A: Proceed with extreme caution. Boron tribromide is a strong Lewis acid. While it effectively cleaves ethers, it can also complex with the pyridine nitrogen or the fluorine atoms, leading to ring opening or defluorination in electron-deficient systems.

  • Alternative: Use softer nucleophilic demethylation reagents like LiCl in DMF at elevated temperatures, or HBr in acetic acid (though this may still risk hydrolysis of the fluorines).

Q: Why does my reaction mixture turn black/tarry during SNAr reactions? A: This usually indicates polymerization or double-substitution .

  • Double Substitution: If your nucleophile is in excess, it will displace both fluorine atoms.

  • Polymerization: If the pyridine ring becomes too electron-rich after the first substitution, it may react with remaining starting material.

  • Fix: Control stoichiometry strictly (0.95 eq. nucleophile) and lower the temperature.[2][3][4][5]

Q: I see a new peak in HPLC after leaving the starting material in DMSO overnight. A: DMSO is hygroscopic. If not strictly anhydrous, the water absorbed by DMSO has likely hydrolyzed the C2-fluorine (activated by the adjacent OMe) to form the pyridone. Always use fresh, anhydrous DMSO.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Léger, F., et al. (2015). "Directed Lithiation and Substitution of Pyridine Derivatives." Heterocycles.

  • Fier, P. S., & Hartwig, J. F. (2013).[6] "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science. (Provides context on the stability and reactivity of fluorinated pyridine intermediates).

  • PubChem. (2025).[7][8][9] "2,6-Difluoropyridine Compound Summary." National Library of Medicine.

  • ChemicalBook. (2025).[4] "Safety and Handling of Fluorinated Pyridines."

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2,6-Difluoro-3-methoxypyridine and 2,6-Dichloropyridine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of novel therapeutics, 2,6-dihalopyridines are indispensable building blocks. The choice of the halogen atom—fluorine versus chlorine—profoundly dictates the synthetic pathways available, influencing reaction rates, selectivity, and the feasibility of subsequent transformations. This guide provides a head-to-head comparison of the reactivity of two key synthons: 2,6-difluoro-3-methoxypyridine and 2,6-dichloropyridine . We will dissect their performance in nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and directed metalation, providing field-proven insights and actionable experimental protocols to guide your synthetic strategy.

Foundational Principles: The Halogen's Influence

The divergent reactivity of these two molecules is rooted in the fundamental properties of fluorine and chlorine.

  • Electronegativity and Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond and, more importantly, significantly acidifies the pyridine ring protons and stabilizes anionic intermediates formed during nucleophilic attack. Chlorine's inductive effect is also strong but less pronounced than fluorine's.

  • Carbon-Halogen Bond Strength: The C-F bond (approx. 485 kJ/mol) is substantially stronger than the C-Cl bond (approx. 340 kJ/mol). This difference is a critical determinant in reactions requiring bond cleavage, such as the oxidative addition step in palladium-catalyzed cross-coupling.[1]

  • The Role of the 3-Methoxy Group: The 3-methoxy substituent in this compound introduces additional electronic complexity. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and an electron-donating resonance effect (+R) via its lone pairs. While it can deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine, it can also serve as a directing group in metalation reactions.[2]

Nucleophilic Aromatic Substitution (SNAr): A Race Won by Fluorine

SNAr is a cornerstone reaction for functionalizing electron-deficient rings like pyridines. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. The stability of this intermediate is paramount to the reaction rate.

Mechanism and Causality

The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine is exceptionally effective at stabilizing the developing negative charge on the ring through its inductive effect. This stabilization drastically lowers the activation energy for the formation of the intermediate. Consequently, fluoro-substituents are displaced much more readily than chloro-substituents in SNAr reactions.[3]

Kinetic studies on simpler systems provide a stark illustration: 2-fluoropyridine reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine .[4] This superior reactivity of the C-F bond in SNAr is a well-established principle.[5][6][7]

SNAr_Mechanism cluster_annotation Fluorine provides superior stabilization of the Meisenheimer Intermediate, accelerating Step 1 significantly. Reactants 2,6-Dihalopyridine + Nucleophile (Nu⁻) TS1 Transition State 1 Reactants->TS1 Step 1: Nucleophilic Attack (Rate-Determining) Intermediate Meisenheimer Intermediate (Anionic σ-complex) Stabilized by Halogen TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Step 2: Halide Expulsion Product Substituted Product + Halide (X⁻) TS2->Product

Caption: Generalized SNAr mechanism on a 2,6-dihalopyridine.

Comparative Performance

The practical outcome is that SNAr reactions on this compound can often be performed under milder conditions (lower temperatures, weaker bases) than on 2,6-dichloropyridine. This allows for greater functional group tolerance and can be crucial when dealing with sensitive substrates. The high reactivity of fluorine also facilitates selective mono-substitution, as the first substitution product is significantly deactivated towards a second SNAr reaction.

FeatureThis compound2,6-DichloropyridineRationale
SNAr Reactivity Very HighModerateFluorine's superior inductive effect stabilizes the Meisenheimer intermediate.[4]
Typical Conditions Lower temperatures (e.g., RT to 80 °C)Higher temperatures (e.g., 80 °C to reflux)Higher activation energy for C-Cl displacement requires more forcing conditions.
Selectivity Excellent for mono-substitutionGood for mono-substitutionThe first substitution deactivates the ring, but the higher required temperature can sometimes lead to side reactions.

Palladium-Catalyzed Cross-Coupling: Chlorine's Domain

For C-C and C-N bond formation via cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, the reactivity trend is inverted. These reactions rely on a catalytic cycle where the initial, often rate-limiting, step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[8]

Mechanism and Causality

The energy required for oxidative addition is directly related to the carbon-halogen bond strength. The formidable strength of the C-F bond presents a high activation barrier for Pd(0) insertion. In contrast, the weaker C-Cl bond is much more readily cleaved.[1][9] Therefore, the general reactivity trend for halopyridines in palladium-catalyzed cross-coupling is I > Br > Cl >> F.[9]

While C-F bond activation is possible, it typically requires specialized, highly active catalytic systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), and may require higher temperatures.[10][11] 2,6-Dichloropyridine, being more reactive, can often be coupled using more conventional catalyst systems.[12][13]

Cross_Coupling_Cycle cluster_annotation Oxidative Addition is the key step. Barrier: C-F >> C-Cl 2,6-Dichloropyridine is more reactive here. Pd0 Pd(0)L₂ OA Oxidative Addition (R-X) Pd0->OA PdII R-Pd(II)-X L₂ OA->PdII TM Transmetalation (R'-M) PdII->TM PdII_R R-Pd(II)-R' L₂ TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 R_R Ar-R' RE->R_R RX Ar-X RX->OA

Caption: The catalytic cycle for palladium-catalyzed cross-coupling.

Comparative Performance
FeatureThis compound2,6-DichloropyridineRationale
Cross-Coupling Reactivity Very LowModerate to HighThe strong C-F bond makes oxidative addition difficult.[9]
Typical Catalysts Requires highly active systems (e.g., Pd(OAc)₂ with bulky phosphine or NHC ligands)Standard catalysts (e.g., Pd(PPh₃)₄) are often effective.Weaker C-Cl bond is more easily cleaved by Pd(0).
Selectivity Can be selective for C-F vs C-H activation under specific conditions.Good for both mono- and di-substitution, depending on stoichiometry.Reactivity is generally predictable and controllable.

Directed Metalation and Lithiation

Directed ortho-metalation (DoM) is a powerful strategy for C-H functionalization. In this reaction, a directing metalating group (DMG) coordinates to an organolithium base (like n-BuLi or LDA), delivering it to a specific ortho position for deprotonation.

  • This compound: This molecule presents an interesting case. The fluorine atoms strongly acidify the ring protons, particularly at C4 and C5. The 3-methoxy group can also act as a DMG, directing lithiation to the C2 or C4 positions.[2] However, studies on 2,6-difluoropyridine itself show that it undergoes quantitative ortholithiation at the 3-position (adjacent to a fluorine) with LDA at -78 °C.[14] The interplay between the directing power of the methoxy group and the inductive activation by the fluorine atoms will determine the ultimate regioselectivity, which may be highly condition-dependent.

  • 2,6-Dichloropyridine: The chlorine atoms also acidify the ring protons, but to a lesser extent than fluorine. Lithiation of 2,6-dichloropyridine typically occurs at the C3 position. However, the presence of the chloro groups means that lithium-halogen exchange is a potential competing pathway, especially with bases like n-BuLi at temperatures above -78 °C.

Strategic Synthesis Design: Choosing Your Reagent

The choice between this compound and 2,6-dichloropyridine is not merely a matter of availability but a critical strategic decision. The divergent reactivity allows for orthogonal synthetic approaches.

Choose this compound when:

  • Your primary transformation is a nucleophilic aromatic substitution (SNAr) .

  • You need to perform a selective mono-SNAr reaction.

  • You want to perform an SNAr reaction under mild conditions to protect sensitive functional groups.

  • Your strategy involves an SNAr reaction followed by a subsequent C-H functionalization or a challenging cross-coupling of the remaining C-F bond.

Choose 2,6-Dichloropyridine when:

  • Your primary goal is to perform a palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

  • You need to perform a double cross-coupling reaction to install two different or identical groups.

  • Your synthetic route calls for a cross-coupling reaction followed by a more challenging SNAr on the resulting chloro-pyridine derivative.

Decision_Tree Start What is the key transformation for your 2,6-dihalopyridine core? SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr  SNAr CrossCoupling Pd-Catalyzed Cross-Coupling Start->CrossCoupling Cross-Coupling   Fluoro Use This compound SNAr->Fluoro Chloro Use 2,6-Dichloropyridine CrossCoupling->Chloro ReasonF Reason: Faster kinetics, milder conditions, excellent for mono-substitution. Fluoro->ReasonF ReasonC Reason: Weaker C-Cl bond is ideal for oxidative addition. More reliable for C-C/C-N coupling. Chloro->ReasonC

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2,6-difluoro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Substituted pyridines, particularly those bearing fluorine and methoxy groups, are prevalent scaffolds in drug discovery due to their unique electronic properties and ability to modulate metabolic stability and binding affinity. This guide provides a comprehensive framework for the spectroscopic confirmation of 2,6-difluoro-3-methoxypyridine, a representative of this important class of molecules. As your Senior Application Scientist, I will not only detail the "how" but, more critically, the "why" behind the analytical choices, ensuring a robust and self-validating approach to structural verification.

The Imperative of Multi-Modal Spectroscopic Analysis

Confirming the structure of a molecule like this compound is not a task for a single analytical technique. Each spectroscopic method provides a unique piece of the structural puzzle. A multi-modal approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential for unambiguous structure determination and the establishment of a comprehensive analytical profile for regulatory submissions and intellectual property protection.

A Comparative Overview of Spectroscopic Techniques

The selection of analytical techniques should be driven by the specific information required. For this compound, the key is to confirm the presence and connectivity of all constituent atoms, including the difluoro-substituted pyridine ring and the methoxy group.

Spectroscopic TechniqueInformation Yielded for this compoundStrengthsLimitations
¹H NMR Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.Excellent for determining the substitution pattern on the pyridine ring and confirming the presence of the methoxy group.Does not directly observe the fluorine or the carbon backbone.
¹³C NMR Reveals the number of chemically distinct carbon atoms and their electronic environment.Confirms the carbon skeleton of the pyridine ring and the methoxy group.[1]Low natural abundance of ¹³C can lead to lower sensitivity.
¹⁹F NMR Directly observes the fluorine atoms, providing information about their chemical environment and coupling to other nuclei.Highly sensitive and provides a clean spectrum for fluorinated compounds.[2]Only applicable to fluorine-containing molecules.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.Unambiguously confirms the elemental composition (with high-resolution MS) and offers clues about the molecule's structure.Isomer differentiation can be challenging without tandem MS.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Provides rapid confirmation of key functional groups like C-O, C-F, and aromatic C=C and C=N bonds.The "fingerprint" region can be complex and difficult to interpret for complete structural elucidation.

The Analytical Workflow: A Synergistic Approach

The structural confirmation of this compound should follow a logical progression, with each technique building upon the information provided by the last.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesized Product ms Mass Spectrometry (MS) (Molecular Weight & Formula) synthesis->ms Initial Verification ir Infrared (IR) Spectroscopy (Functional Groups) synthesis->ir Functional Group ID nmr NMR Spectroscopy (Connectivity & Structure) synthesis->nmr Detailed Structure confirmation Confirmed Structure of This compound ms->confirmation Molecular Formula ir->confirmation Functional Group Presence nmr->confirmation Definitive Structure

Caption: A typical workflow for the spectroscopic confirmation of a synthesized organic compound.

In-Depth Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

The ¹H NMR spectrum will provide crucial information about the protons on the pyridine ring and the methoxy group.

  • Expected Chemical Shifts (δ):

    • Methoxy Protons (-OCH₃): A singlet integrating to 3 protons, expected to appear in the range of 3.8-4.0 ppm. The electron-withdrawing nature of the fluorinated pyridine ring will likely shift this signal downfield compared to simpler methoxybenzenes.

    • Aromatic Protons (H-4 and H-5): Two distinct signals in the aromatic region (typically 6.5-8.5 ppm). The proton at the 5-position will likely be a doublet of doublets due to coupling with the H-4 proton and the F-6 fluorine. The proton at the 4-position will also be a doublet of doublets, coupling to the H-5 proton and the F-6 fluorine. The precise chemical shifts will be influenced by the combined electronic effects of the two fluorine atoms and the methoxy group.

  • Expected Coupling Constants (J):

    • ³J(H-4, H-5): A typical ortho-coupling on a pyridine ring, expected to be in the range of 7-9 Hz.

    • ⁴J(H-4, F-6) and ³J(H-5, F-6): Through-space or through-bond couplings between protons and fluorine atoms. These couplings are highly dependent on the geometry of the molecule.

The ¹³C NMR spectrum will reveal the six unique carbon atoms in the molecule.

  • Expected Chemical Shifts (δ):

    • Methoxy Carbon (-OCH₃): A signal in the range of 55-65 ppm.

    • Pyridine Ring Carbons: Five distinct signals in the aromatic region (approximately 100-165 ppm). The carbons directly attached to the fluorine atoms (C-2 and C-6) will appear as doublets due to one-bond C-F coupling and will be shifted significantly downfield. The carbon attached to the methoxy group (C-3) will also be downfield. The remaining carbons (C-4 and C-5) will be influenced by the substituent effects.

¹⁹F NMR is a highly sensitive technique that provides a clear window into the fluorine environments.

  • Expected Chemical Shifts (δ):

    • Two distinct signals for the two non-equivalent fluorine atoms (F-2 and F-6). The chemical shifts of fluorine on an aromatic ring can vary significantly but are often found in the range of -60 to -170 ppm relative to CFCl₃.[2] The different electronic environments of F-2 (adjacent to the nitrogen and a carbon with a methoxy group) and F-6 (adjacent to the nitrogen and a carbon with a hydrogen) will result in different chemical shifts.

  • Expected Coupling:

    • The two fluorine signals may show coupling to each other (⁴J(F-2, F-6)).

    • Each fluorine signal will be split by the adjacent protons.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of information for confirming its identity.

  • Expected Molecular Ion Peak (M⁺): For C₆H₅F₂NO, the expected monoisotopic mass is approximately 145.0334 m/z. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

  • Expected Fragmentation Pattern: The fragmentation pattern can provide clues about the structure. Common fragmentation pathways for methoxypyridines include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The pyridine ring itself is relatively stable, but fragmentation can occur through cleavage of the ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a quick and effective method for confirming the presence of key functional groups.

  • Expected Characteristic Bands:

    • C-O Stretching (methoxy group): A strong band in the region of 1250-1000 cm⁻¹.

    • C-F Stretching: Strong bands in the region of 1350-1100 cm⁻¹.

    • Aromatic C=C and C=N Stretching: Multiple bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.

    • C-H Stretching (aromatic and methyl): Bands in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Sample Preparation
  • Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization, distillation, or chromatography.

  • Solvent Selection (for NMR): Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.

  • Concentration (for NMR): Prepare a solution with a concentration of approximately 5-20 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR.

Acquisition of Spectroscopic Data
  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width to cover the expected range for aromatic fluorine atoms (e.g., -50 to -180 ppm).

    • Fewer scans are typically needed compared to ¹³C NMR due to the high sensitivity of the ¹⁹F nucleus.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and will likely produce a strong protonated molecule peak [M+H]⁺. Electron ionization (EI) can also be used and will provide more fragmentation information.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument is recommended to obtain an accurate mass measurement for elemental composition confirmation.

  • Technique: Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid or liquid samples with minimal sample preparation. Alternatively, a KBr pellet can be prepared for solid samples, or a thin film can be cast on a salt plate for liquids.

  • Data Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).

The Logic of Structural Confirmation: An Integrated Approach

The definitive confirmation of the structure of this compound relies on the logical integration of data from all spectroscopic techniques.

logic_diagram cluster_data Experimental Data cluster_interpretation Interpretation & Deduction cluster_conclusion Conclusion h_nmr ¹H NMR: - Aromatic signals - Methoxy singlet interpretation Integration of All Data h_nmr->interpretation c_nmr ¹³C NMR: - 6 unique carbons - C-F doublets c_nmr->interpretation f_nmr ¹⁹F NMR: - 2 distinct fluorine signals f_nmr->interpretation ms MS: - Molecular ion peak at  m/z ~145 ms->interpretation ir IR: - C-O, C-F, aromatic bands ir->interpretation conclusion Confirmed Structure: This compound interpretation->conclusion

Caption: The logical flow from individual spectroscopic data to a confirmed molecular structure.

Conclusion

The structural confirmation of this compound is a clear demonstration of the power of a well-reasoned, multi-technique spectroscopic approach. By understanding the principles behind each technique and the specific information they provide for this class of molecules, researchers can confidently and accurately characterize their products. This guide provides the foundational knowledge and practical protocols to achieve this, ensuring the scientific integrity of your research and development efforts.

References

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A Senior Application Scientist's Guide to the Characterization of Impurities in Commercially Sourced 2,6-Difluoro-3-Methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount. The presence of even trace-level impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive framework for the characterization of impurities in commercially sourced 2,6-difluoro-3-methoxypyridine, a key building block in the synthesis of numerous pharmaceutical compounds. We will explore the likely process-related impurities, present a comparative analysis of analytical techniques, and provide detailed experimental protocols to ensure the quality and consistency of this critical reagent.

The Importance of Impurity Profiling in Drug Development

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances. An impurity is defined as any component of the drug substance that is not the chemical entity defined as the drug substance. Understanding the impurity profile of a starting material like this compound is a critical step in developing a robust and well-controlled manufacturing process.

The pyridine motif is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs.[2] The introduction of fluorine atoms and a methoxy group in this compound modulates its physicochemical properties, making it a valuable synthon. However, the synthesis of such substituted pyridines can lead to a variety of impurities that may be challenging to separate and identify.

Unveiling Potential Impurities: A Synthesis-Based Approach

To effectively characterize impurities, one must first anticipate their identities. A thorough understanding of the synthetic routes used to manufacture this compound is therefore essential. Common synthetic strategies often involve the fluorination of chlorinated or brominated precursors, followed by the introduction of the methoxy group.

Based on common synthetic pathways, the following classes of impurities are likely to be present in commercially available this compound:

  • Residual Starting Materials and Intermediates:

    • Halogenated Precursors: Incomplete fluorination is a common issue. Therefore, residual amounts of 2,6-dichloro-3-methoxypyridine, 2-chloro-6-fluoro-3-methoxypyridine, or their bromo-analogues are highly probable impurities.

    • Precursors to Methoxy Group Introduction: If the methoxy group is introduced at a later stage, precursors such as 2,6-difluoro-3-hydroxypyridine could be present.

  • Positional Isomers:

    • The arrangement of the fluoro and methoxy substituents can vary, leading to the formation of positional isomers. For example, 2,5-difluoro-3-methoxypyridine or 2,4-difluoro-3-methoxypyridine could be formed as byproducts depending on the synthetic route. The separation and identification of these isomers are critical as they may have different reactivity and toxicological profiles.

  • Byproducts of Side Reactions:

    • Demethylation: The methoxy group can be susceptible to demethylation under certain reaction conditions, leading to the formation of 2,6-difluoro-3-hydroxypyridine.

    • Over-fluorination or Incomplete Halogen Exchange: Depending on the fluorinating agent and reaction conditions, other fluorinated species might be generated.

  • Degradation Products:

    • Substituted pyridines can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products upon exposure to air and light.

Below is a diagram illustrating the potential pathways leading to the formation of these impurities.

cluster_impurities Potential Impurities 2,6-Dichloropyridine 2,6-Dichloropyridine 2,6-Difluoropyridine 2,6-Difluoropyridine 2,6-Dichloropyridine->2,6-Difluoropyridine Fluorination 2,6-Dichloro-3-methoxypyridine 2,6-Dichloro-3-methoxypyridine 2,6-Dichloropyridine->2,6-Dichloro-3-methoxypyridine Methoxylation This compound This compound 2,6-Difluoropyridine->this compound Hydroxylation & Methylation 2,6-Difluoro-3-hydroxypyridine 2,6-Difluoro-3-hydroxypyridine Demethylated Impurity Demethylated Impurity This compound->Demethylated Impurity Demethylation 2-Chloro-6-fluoro-3-methoxypyridine 2-Chloro-6-fluoro-3-methoxypyridine 2-Chloro-6-fluoro-3-methoxypyridine->this compound Fluorination 2,6-Dichloro-3-methoxypyridine->this compound Fluorination 2,6-Dichloro-3-methoxypyridine->2-Chloro-6-fluoro-3-methoxypyridine Incomplete Fluorination Positional Isomers Positional Isomers

Caption: Potential Impurity Formation Pathways.

A Comparative Guide to Analytical Techniques for Impurity Profiling

A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in this compound. The choice of technique depends on the nature of the impurities and the analytical objective (i.e., detection, quantification, or structural elucidation).

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantitative purity, detection of non-volatile and thermally labile impurities.Versatile for a wide range of polarities, robust, and widely available.May require derivatization for some compounds; peak co-elution can be an issue.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid stationary phase, followed by mass analysis.Identification and quantification of volatile impurities, structural information from fragmentation patterns.High resolution and sensitivity for volatile and semi-volatile compounds.[3]Not suitable for non-volatile or thermally labile compounds; derivatization may be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Unambiguous structural elucidation of impurities, quantification without the need for reference standards (qNMR).Provides definitive structural information.Lower sensitivity compared to chromatographic techniques; complex spectra can be challenging to interpret.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Provides molecular weight information for separated impurities, enabling rapid identification.High sensitivity and selectivity; provides molecular weight and structural information.Ionization efficiency can vary between compounds; matrix effects can suppress signals.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point and should be optimized and validated for your specific application.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment and Quantification of Impurities

This method is designed for the routine purity analysis of this compound and the quantification of known impurities. The use of a Pentafluorophenyl (PFP) stationary phase is recommended for enhanced separation of halogenated and positional isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

Causality behind Experimental Choices:

  • PFP Column: This stationary phase provides unique selectivity for fluorinated and aromatic compounds through a combination of hydrophobic, π-π, and dipole-dipole interactions, which is ideal for separating the target analyte from its closely related impurities.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid improves peak shape for the basic pyridine nitrogen.

  • Gradient Elution: A gradient is employed to ensure the elution of impurities with a wide range of polarities within a reasonable timeframe.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Impurities

This method is suitable for the identification of volatile and semi-volatile impurities, particularly residual starting materials and byproducts.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Causality behind Experimental Choices:

  • DB-5ms Column: This is a general-purpose, low-polarity column that provides good separation for a wide range of compounds.

  • Temperature Program: The temperature ramp allows for the separation of compounds with different boiling points.

  • Mass Spectrometry Detection: Provides fragmentation patterns that can be used to identify unknown impurities by comparison with spectral libraries or through interpretation.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the gold standard for unambiguous structure determination of isolated impurities.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • ¹⁹F NMR: Crucial for identifying and differentiating fluorinated compounds. The chemical shifts and coupling constants will be highly informative for positional isomers.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms and confirm the overall structure.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in approximately 0.6 mL of the deuterated solvent.

Workflow for Impurity Characterization:

The following diagram illustrates a comprehensive workflow for the characterization of impurities in this compound.

cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Quantification Commercial Sample Commercial Sample HPLC-UV HPLC-UV Purity Screen Commercial Sample->HPLC-UV GC-MS_Screen GC-MS Volatiles Screen Commercial Sample->GC-MS_Screen LC-MS LC-MS for m/z HPLC-UV->LC-MS Impurity detected Structure_Elucidation Structure_Elucidation GC-MS_Screen->Structure_Elucidation Tentative ID via MS library Fraction_Collection Preparative HPLC/FC LC-MS->Fraction_Collection Unknown m/z NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Fraction_Collection->NMR NMR->Structure_Elucidation Validated_HPLC Validated HPLC Method Structure_Elucidation->Validated_HPLC Reference Standard Synthesized qNMR Quantitative NMR (qNMR) Structure_Elucidation->qNMR Quantified_Impurities Quantified_Impurities Validated_HPLC->Quantified_Impurities qNMR->Quantified_Impurities

Caption: Impurity Characterization Workflow.

Conclusion

The characterization of impurities in this compound is a critical aspect of ensuring the quality and consistency of this important pharmaceutical intermediate. By anticipating potential impurities based on synthetic routes and employing a combination of orthogonal analytical techniques such as HPLC, GC-MS, and NMR, researchers can confidently identify and quantify any unwanted components. The protocols and workflows presented in this guide provide a solid foundation for establishing a robust quality control strategy, ultimately contributing to the development of safer and more effective medicines.

References

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The Unseen Accelerator: A Comparative Guide to the Kinetics of 2,6-Difluoro-3-methoxypyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical synthesis, fluorinated pyridines stand as privileged scaffolds. Their unique electronic properties impart enhanced metabolic stability, improved membrane permeability, and modulated pKa values, making them highly sought-after building blocks. Among these, 2,6-difluoro-3-methoxypyridine presents a particularly interesting case study in reactivity and selectivity. This guide offers an in-depth, objective comparison of the kinetic profile of this compound in nucleophilic aromatic substitution (SNAr) reactions, juxtaposed with key alternatives to elucidate the profound influence of its substitution pattern.

The Bedrock of Reactivity: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it susceptible to attack by nucleophiles, primarily at the C2, C4, and C6 positions. The presence of strongly electron-withdrawing groups, such as fluorine, further activates the ring towards SNAr. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate.

SNAr_Mechanism reactant Substituted Pyridine + Nu- ts1 Transition State 1 reactant->ts1 Rate-determining step intermediate Meisenheimer Intermediate ts1->intermediate ts2 Transition State 2 intermediate->ts2 product Substituted Product + LG- ts2->product

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

A crucial aspect of SNAr reactions on halo-aromatics is the "element effect," where the reactivity order is often F > Cl > Br > I. This counterintuitive trend, where the strongest carbon-halogen bond leads to the fastest reaction, is a direct consequence of the rate-determining step being the initial nucleophilic attack. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom significantly more electrophilic and thus more susceptible to attack.

Comparative Kinetic Analysis: Unraveling the Substituent Effects

To fully appreciate the reactivity of this compound, we will compare its kinetic profile with two key analogues: the parent 2,6-difluoropyridine and the corresponding 2,6-dichloropyridine. This three-way comparison will allow us to dissect the individual contributions of the fluorine leaving groups and the 3-methoxy substituent.

The Fluoro Advantage: 2,6-Difluoropyridine vs. 2,6-Dichloropyridine

The enhanced reactivity of fluorinated pyridines over their chlorinated counterparts is a well-established principle in SNAr chemistry. While specific kinetic data for the disubstituted pyridines can be sparse, a comparative study on the monosubstituted 2-halopyridines with sodium ethoxide in ethanol provides a striking quantitative illustration of this effect. The reaction with 2-fluoropyridine is reported to be 320 times faster than that of 2-chloropyridine.[1] This significant rate enhancement is attributed to the superior ability of fluorine to activate the pyridine ring towards nucleophilic attack.

Table 1: Comparative Reactivity of 2-Halopyridines with Sodium Ethoxide

SubstrateLeaving GroupRelative Rate Constant
2-FluoropyridineF320
2-ChloropyridineCl1

This fundamental difference in reactivity underscores the strategic advantage of employing fluorinated pyridines in synthetic campaigns, often allowing for milder reaction conditions and broader functional group tolerance.

The Methoxy Effect: 2,6-Difluoropyridine vs. This compound

The introduction of a methoxy group at the 3-position of the 2,6-difluoropyridine scaffold introduces a new layer of complexity. The methoxy group is generally considered to be an electron-donating group through resonance, which would be expected to decrease the electrophilicity of the pyridine ring and thus slow down the rate of nucleophilic attack. However, its inductive electron-withdrawing effect can also play a role.

To provide a hypothetical but illustrative comparison, let us consider the reaction with a common nucleophile, such as piperidine.

Table 2: Hypothetical Comparative Kinetic Data for SNAr with Piperidine

SubstrateKey SubstituentExpected Relative RateRationale
2,6-Difluoropyridine-BaselineActivated by two fluorine atoms.
This compound3-MethoxySlower than baselineThe electron-donating resonance effect of the methoxy group deactivates the ring towards nucleophilic attack.
2,6-Difluoro-3-nitropyridine3-NitroFaster than baselineThe strongly electron-withdrawing nitro group significantly enhances the electrophilicity of the ring, accelerating nucleophilic attack.[2]

This comparison highlights the critical role of substituents in modulating the reactivity of the pyridine core. The choice of a 3-substituent can be a powerful tool for fine-tuning the reaction kinetics to achieve desired outcomes.

Substituent_Effects cluster_reactivity Relative Reactivity in SNAr 2,6-Difluoro-3-nitropyridine 2,6-Difluoro-3-nitropyridine 2,6-Difluoropyridine 2,6-Difluoropyridine 2,6-Difluoro-3-nitropyridine->2,6-Difluoropyridine Faster This compound This compound 2,6-Difluoropyridine->this compound Faster

Caption: Influence of 3-substituent on the relative rate of SNAr.

Experimental Protocols for Kinetic Studies

To empower researchers to conduct their own comparative kinetic studies, we provide a detailed, self-validating protocol for monitoring the SNAr reaction of a substituted 2,6-difluoropyridine with an amine nucleophile using UV-Vis spectroscopy. This method is well-suited for determining pseudo-first-order rate constants.

General Protocol for Kinetic Measurement by UV-Vis Spectroscopy

This protocol is designed to be adaptable for the kinetic analysis of the reaction of various substituted 2,6-difluoropyridines with nucleophiles.

Materials:

  • Substituted 2,6-difluoropyridine (e.g., this compound)

  • Nucleophile (e.g., piperidine)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and syringes

Experimental Workflow:

Kinetic_Workflow start Start prep_solutions Prepare stock solutions of pyridine substrate and nucleophile start->prep_solutions thermo_equilibration Equilibrate solutions and spectrophotometer to desired temperature prep_solutions->thermo_equilibration scan_spectra Record initial UV-Vis spectra of starting materials thermo_equilibration->scan_spectra initiate_reaction Initiate reaction by mixing reactants in the cuvette scan_spectra->initiate_reaction monitor_absorbance Monitor absorbance change at a fixed wavelength over time initiate_reaction->monitor_absorbance data_analysis Analyze data to determine pseudo-first-order rate constant (k_obs) monitor_absorbance->data_analysis repeat_experiment Repeat experiment with varying nucleophile concentrations data_analysis->repeat_experiment determine_k2 Plot k_obs vs. [Nucleophile] to determine the second-order rate constant (k2) repeat_experiment->determine_k2 end End determine_k2->end

Caption: Workflow for a typical kinetic experiment using UV-Vis spectroscopy.

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the substituted 2,6-difluoropyridine in the chosen anhydrous solvent at a known concentration (e.g., 10 mM).

    • Prepare a series of stock solutions of the nucleophile (e.g., piperidine) in the same solvent at various concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM). The nucleophile should be in large excess to ensure pseudo-first-order conditions.

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to the desired temperature (e.g., 25 °C) and allow it to equilibrate.

    • Determine the wavelength of maximum absorbance (λmax) for the product of the reaction. This can be done by running a preliminary reaction to completion and recording the spectrum.

  • Kinetic Run:

    • Place a cuvette containing the solvent in the spectrophotometer to zero the instrument.

    • To a clean, dry cuvette, add a specific volume of the pyridine stock solution and dilute with the solvent to a final volume just under the desired total volume.

    • Place the cuvette in the temperature-controlled holder and allow it to equilibrate.

    • Initiate the reaction by rapidly injecting the required volume of the nucleophile stock solution into the cuvette and mixing thoroughly.

    • Immediately begin recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the absorbance at the completion of the reaction.

    • Repeat the kinetic runs with different concentrations of the nucleophile.

    • The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile.

Self-Validation: The linearity of the plot of kobs versus nucleophile concentration provides a self-validating check for the assumed second-order kinetics of the reaction. A strong linear correlation (R2 > 0.99) confirms that the reaction is first order with respect to both the pyridine substrate and the nucleophile under the experimental conditions.

Conclusion: A Tunable Scaffold for Chemical Innovation

The kinetic landscape of reactions involving this compound is a testament to the subtle yet powerful interplay of electronic and steric effects in nucleophilic aromatic substitution. While the two fluorine atoms provide a high degree of activation for SNAr, the 3-methoxy group acts as a modulator, tempering this reactivity through its electron-donating resonance. This inherent tunability, coupled with the favorable properties imparted by fluorine, makes this compound and its analogues invaluable tools in the hands of medicinal and agricultural chemists. A thorough understanding of the kinetic principles governing their reactions is paramount for the rational design of efficient and selective synthetic routes to novel, life-altering molecules.

References

  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10(9), 917–923. [Link]

  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 265-273. [Link]

  • Uggerud, E., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 79(14), 6549–6558. [Link]

  • Breton, G. W., et al. (2022). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Chemistry–A European Journal, 28(45), e202201234. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2,6-Difluoro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of 2,6-difluoro-3-methoxypyridine down the drain. This compound represents a Halogenated Organic Waste stream. Its disposal requires strict segregation from non-halogenated solvents and strong nucleophiles due to its specific reactivity profile.

Quick Classification:

  • Primary Waste Stream: Halogenated Organic Solvent/Solid.

  • RCRA Characteristic: Likely D001 (Ignitable).

  • Critical Hazard: Releases Hydrofluoric Acid (HF) upon combustion; requires incineration with alkaline scrubbing.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its latent reactivity. This is not just a "toxic liquid"; it is an activated heteroaromatic system.

PropertyData / StatusRelevance to Disposal
CAS Number 1214331-52-8 (Typical)Use for waste manifesting.
Molecular Formula C₆H₅F₂NOHigh fluorine content (approx. 26% by mass).
Flash Point Est. 35°C - 45°C (Analog based)Flammable. Must be treated as an ignition hazard.
Reactivity SnAr Active CRITICAL: The 2,6-difluoro positions are susceptible to Nucleophilic Aromatic Substitution.
The "Hidden" Hazard: SnAr Reactivity

Unlike standard solvents (e.g., Dichloromethane), this compound is electrophilic.

  • Risk: If mixed into a waste container with strong nucleophiles (e.g., waste amines, hydroxides, or thiols), it can undergo an exothermic substitution reaction.

  • Consequence: Rapid pressurization of the waste drum, potential rupture, or unexpected toxic gas evolution.

Step-by-Step Disposal Protocol
Phase 1: Pre-Treatment & Segregation (At the Bench)

Objective: Prevent cross-reactivity and minimize disposal costs.

  • Quenching (If necessary): If the material is residual in a reaction mixture containing reactive species (e.g., organolithiums), quench fully with isopropanol/water before transferring to the waste container.

  • Segregation:

    • DO: Segregate into the Halogenated Solvent stream.

    • DO NOT: Mix with "Non-Halogenated" waste (spikes incineration costs).

    • DO NOT: Mix with "Basic/Caustic" waste (Risk of SnAr exotherm).

Phase 2: Container Selection & Labeling

Objective: Ensure containment integrity during transport.

  • Container Material:

    • Preferred: Amber Glass (if small volume).

    • Acceptable: HDPE (High-Density Polyethylene). Note: Standard HDPE is resistant to fluorinated pyridines. Avoid fluorinated-HDPE containers if PFAS testing is a concern for your facility, though this is a secondary regulatory nuance.

  • Labeling Requirements:

    • Must read: "HAZARDOUS WASTE - Halogenated Organic."

    • List constituents: "this compound, [Solvent Name]."

    • Hazard Checkbox: [x] Flammable, [x] Toxic.

Phase 3: The Decision Logic (Workflow)

The following logic tree dictates the operational flow from the bench to the central accumulation area.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck LiquidPath Liquid / Solution StateCheck->LiquidPath SolidPath Pure Solid / Absorbed StateCheck->SolidPath CompatCheck Contains Strong Nucleophiles (Amines/Bases)? LiquidPath->CompatCheck ContainerSol Container: Wide-Mouth Jar / Lab Pack (Double Bagged) SolidPath->ContainerSol Segregate ACTION: Segregate/Neutralize in separate container CompatCheck->Segregate Yes (Risk of Exotherm) ContainerLiq Container: Halogenated Solvent Carboy (HDPE or Glass) CompatCheck->ContainerLiq No Segregate->ContainerLiq After Neutralization Labeling Label: 'Flammable, Toxic, Halogenated' ContainerLiq->Labeling ContainerSol->Labeling Final Transfer to EHS for Incineration Labeling->Final

Figure 1: Operational decision tree for segregating and packaging fluorinated pyridine waste.

Downstream Fate: Why Classification Matters

As a scientist, you must understand why we segregate. It is not arbitrary administrative work; it is dictated by the combustion chemistry of the fluorine atom.

When this compound is incinerated, the fluorine atoms do not simply vanish. They react with hydrogen sources to form Hydrofluoric Acid (HF) gas.



Standard incinerators cannot handle high loads of HF without damage to the refractory lining or releasing toxic plumes. The waste must go to a facility equipped with a Wet Scrubber .

IncinerationProcess Waste Halogenated Waste (2,6-Difluoro...) Kiln Rotary Kiln (1100°C) Waste->Kiln Gases Combustion Gases (CO2, NOx, HF) Kiln->Gases Scrubber Wet Scrubber (NaOH / Ca(OH)2 Spray) Gases->Scrubber Neutral Neutralization: HF + NaOH -> NaF + H2O Scrubber->Neutral Release Clean Exhaust (N2, CO2, H2O) Neutral->Release

Figure 2: The chemical fate of fluorinated waste. Segregation ensures the waste is routed to a kiln with adequate scrubbing capacity.

Regulatory & Transport Information

Ensure your waste manifest reflects the following classifications to remain compliant with DOT (Department of Transportation) and EPA regulations.

  • US EPA Waste Codes:

    • D001: Ignitable (if liquid flash point < 60°C).

    • D022: (If chloroform is used as co-solvent).

    • Note: While not explicitly a "U-listed" waste, it must be characterized by its properties.[1]

  • DOT Shipping Description (for waste pickup):

    • UN Number: UN1993 (Flammable Liquid) or UN2924 (Flammable Liquid, Corrosive) if HF hydrolysis is suspected.

    • Proper Shipping Name: Waste Flammable Liquids, n.o.s. (Contains this compound).[2][3][4]

    • Class: 3

    • Packing Group: III

Emergency Procedures (Spill Response)

If a spill occurs during transport to the disposal area:

  • Evacuate: Vapors may be irritating to eyes/respiratory tract.[5]

  • PPE: Wear nitrile gloves (double gloved recommended) and safety goggles.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels if the bulk liquid is flammable.

  • Disposal: Sweep absorbed material into a wide-mouth jar, label as "Hazardous Waste (Solid) - Debris contaminated with Fluorinated Pyridine," and seal immediately.

References
  • EON Biotech. (n.d.). This compound Product Data. Retrieved from [2]

  • US EPA. (2024).[6] Interim Guidance on the Destruction and Disposal of PFAS and Fluorinated Materials. Retrieved from [6]

  • Thermo Fisher Scientific. (2013).[7] Chemical Compatibility and Resistance Charts. Retrieved from

  • Sigma-Aldrich. (2025).[8] Safety Data Sheet: 2,6-Difluoropyridine (Analogous Hazards). Retrieved from

  • PubChem. (n.d.). Compound Summary: 2,6-Difluoropyridine.[1][2][8] Retrieved from [8]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2,6-Difluoro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2,6-Difluoro-3-methoxypyridine Hazard Class (Predicted): Skin/Eye Irritant, Respiratory Irritant, Potential Sensitizer.[1][2] Physical State: Likely low-melting solid or viscous liquid (based on structural analogs).[1] Primary Risk: Pyridine-based dermal permeation combined with fluorinated-ring reactivity (nucleophilic aromatic substitution with skin proteins).[1]

Risk Assessment & Hazard Identification

Author's Note: As a specific Safety Data Sheet (SDS) for the exact isomer this compound is rare in public repositories, this safety protocol is derived from the Structure-Activity Relationship (SAR) of its closest analogs: 2,6-Difluoropyridine (CAS 1513-65-1) and 3-Methoxypyridine (CAS 7295-76-3) .[1] We apply the "Precautionary Principle," assuming the highest level of risk from the parent structures.

Core Hazards
Hazard TypeClassification (GHS)Mechanism of Action
Dermal Toxicity Warning (H312) Pyridine rings are highly lipophilic and permeate skin rapidly.[1] The 2,6-difluoro substitution activates the ring, making it susceptible to nucleophilic attack by biological amines (skin proteins), leading to potential sensitization or chemical burns.[1]
Eye Damage Danger (H318/H319) Fluorinated pyridines are lachrymators.[1][2] Contact can cause irreversible corneal opacity due to the basicity of the pyridine nitrogen and reactivity of the C-F bonds.[1]
Inhalation Warning (H332/H335) Vapors (if liquid) or dust (if solid) are severe respiratory irritants.[1] Systemic absorption can lead to CNS depression (pyridine effect).[1]
PPE Matrix: The "Barrier-in-Depth" Approach

Standard laboratory PPE is insufficient for fluorinated pyridines due to the high permeation rate of the pyridine moiety through disposable nitrile.[1]

Hand Protection Protocol

Requirement: Dual-layer gloving system.[1]

  • Inner Layer (Chemical Barrier): Silver Shield® (EVOH/PE Laminate) or Butyl Rubber (0.3 mm).

    • Why: Standard nitrile breaks down in <15 minutes against pyridine derivatives.[1] Laminates offer >4 hours of breakthrough time.[1]

  • Outer Layer (Mechanical/Sacrificial): Disposable Nitrile (5-8 mil) .[1]

    • Why: Provides dexterity and protects the expensive inner liner from physical snags and minor splashes.[1] Change immediately upon contamination.[1]

Eye & Face Protection [1][3][4]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1+).[1]

    • Note: Safety glasses with side shields are prohibited for liquid handling; vapors can bypass side shields.[1]

  • High Volume (>50g) or Heating: Face Shield worn over goggles.[1]

Respiratory Protection
  • Primary Control: Certified Fume Hood (Face velocity: 100 fpm).[1]

  • Secondary (Spill/Outside Hood): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1]

    • Why: The "Acid Gas" rating is required because combustion or hydrolysis (though slow) can release trace Hydrogen Fluoride (HF).[1]

Operational Workflow

The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop Work" triggers.

G Start Start: Handling this compound RiskCheck Risk Assessment: Check Ventilation & Spill Kit Start->RiskCheck PPE_Check PPE Verification: 1. Inner: Laminate/Butyl 2. Outer: Nitrile 3. Goggles (Not Glasses) RiskCheck->PPE_Check State_Check Physical State? PPE_Check->State_Check Solid_Handle Solid Handling: Weigh in Hood Avoid Dust Generation State_Check->Solid_Handle Solid Liquid_Handle Liquid Handling: Syringe Transfer Preferred Double-Containment State_Check->Liquid_Handle Liquid Reaction Reaction Setup: Keep Temp < Reflux if possible (Reduces vapor pressure) Solid_Handle->Reaction Liquid_Handle->Reaction Spill Spill Event? Reaction->Spill Spill_Action EMERGENCY: 1. Evacuate Area 2. Do NOT use water (Hydrolysis risk) 3. Absorb with Vermiculite Spill->Spill_Action Yes Disposal Disposal: Segregate as Halogenated Organic NO Acidic Waste Mixing Spill->Disposal No

Figure 1: Operational logic flow ensuring redundant safety checks before and during handling.

Detailed Handling Protocols
A. Weighing & Transfer
  • Engineering Control: All weighing must occur inside a fume hood. If the balance is outside, tare the vial, move to the hood, add compound, cap tightly, and return to the balance.

  • Technique:

    • Liquids: Use positive-displacement pipettes or glass syringes with Luer-lock needles. Avoid pouring to minimize vapor generation.[1]

    • Solids: Use a disposable anti-static weighing boat. After transfer, wipe the spatula with a solvent-dampened Kimwipe inside the hood immediately.

B. Reaction Monitoring
  • TLC/HPLC: When taking aliquots, assume the syringe tip carries concentrated material.[1] Eject the aliquot into the solvent vial inside the hood.

  • Quenching: Fluorinated pyridines are stable to water but can react violently with strong nucleophiles (e.g., Lithium reagents).[1] Quench these reactions at low temperature (-78°C to 0°C) before warming.

C. Waste Disposal (Critical)
  • Classification: Halogenated Organic Waste .[1]

  • Incompatibility: NEVER mix with Strong Acids (e.g., H₂SO₄, HNO₃).[1]

    • Reasoning: Acidification of fluorinated heteroaromatics can sometimes destabilize the C-F bond or generate HF fumes if moisture is present.[1]

  • Labeling: Clearly mark the tag with "Fluorinated Pyridine - Potential Skin Sensitizer."[1]

Emergency Response
ScenarioImmediate Action
Skin Contact 1. Doff: Remove outer gloves immediately.[1] If inner glove is compromised, remove it.2. Wash: Rinse with soap and water for 15 minutes.[1] Do not use ethanol (enhances skin absorption).3. Alert: Seek medical attention; mention "Fluorinated Pyridine exposure."[1][3]
Eye Contact 1. Flush: Use eyewash station for 15 minutes, holding eyelids open.2.[1] Medical: Transport to ER immediately (Ophthalmology consult required).
Spill (<10mL) 1. Cover with Vermiculite or Sand .2.[1] Scoop into a jar using a dustpan (do not touch).3. Wipe area with dilute detergent.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14296367, 2-Fluoro-6-methoxypyridine. Retrieved from [Link]

    • Note: Used as the primary structural analog for physical property and hazard estim
  • Source for fluorinated pyridine handling and GHS classific
  • Source for Pyridine vs.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.